2-Bromo-5-methoxypyrazine
Description
Properties
IUPAC Name |
2-bromo-5-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDHKDFBWIRZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599584 | |
| Record name | 2-Bromo-5-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143250-10-6 | |
| Record name | 2-Bromo-5-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-methoxypyrazine chemical properties and structure
An In-depth Technical Guide to 2-Bromo-5-methoxypyrazine
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound is a halogenated pyrazine derivative that serves as a key intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.
Structure:
Table 1: Quantitative Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₅BrN₂O | [2][3][4] |
| Molecular Weight | 189.01 g/mol | [2] |
| Monoisotopic Mass | 187.95853 Da | [2][4] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [3] |
| Solubility | Low solubility in water; soluble in organic solvents. | [1] |
| Storage Temperature | 0-8 °C | [3] |
| CAS Number | 143250-10-6 |[2][5] |
Reactivity and Applications
This compound is a versatile building block in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[6] The molecule features two key reactive sites: the bromine atom and the methoxy group on the pyrazine ring. These sites allow for a variety of chemical transformations.[6]
Its primary applications include:
-
Intermediate for Complex Molecules: It serves as a foundational component for synthesizing more complex molecules, particularly active pharmaceutical ingredients (APIs) and specialized compounds.[6]
-
Cross-Coupling Reactions: The bromine substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in constructing heterocyclic frameworks common in drug molecules.[6]
-
Nucleophilic Substitution: The pyrazine ring is electron-deficient, facilitating nucleophilic aromatic substitution reactions where the bromine atom can be displaced by various nucleophiles.
The compound is also used as an intermediate for creating dyes and photosensitive materials and can act as a catalyst in certain organic reactions.[1]
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to manufacturers, a general synthetic methodology can be described based on established chemical principles.
General Synthesis via Nucleophilic Aromatic Substitution
A common method for preparing this compound is through the reaction of a suitable precursor like 2,5-dibromopyrazine with a methoxide source, or by reacting 2-bromopyrazine with methanol.[1] The following is a generalized protocol for a nucleophilic substitution reaction.
Objective: To synthesize this compound.
Materials:
-
2,5-dibromopyrazine (starting material)
-
Sodium methoxide (nucleophile)
-
Methanol (solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional co-solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel (for chromatography)
-
Hexanes and Ethyl acetate (for chromatography elution)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dibromopyrazine in methanol.
-
Reagent Addition: Add sodium methoxide to the solution. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction process three times.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Caption: General workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is associated with several hazards and requires careful handling in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed[2][7] |
| H315 | Causes skin irritation[2][7] |
| H319 | Causes serious eye irritation[2][7] |
| H335 | May cause respiratory irritation[2][5][7] |
| H412 | Harmful to aquatic life with long lasting effects[5][8] |
Handling Precautions:
-
Use only in a well-ventilated area or outdoors.[5]
-
Avoid breathing dust, fumes, or vapors.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers securely sealed when not in use.[5]
-
Store in a cool, dry place away from incompatible materials.[3]
First Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.[9]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical help.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95% | CAS: 143250-10-6 | AChemBlock [achemblock.com]
- 4. PubChemLite - this compound (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. innospk.com [innospk.com]
- 7. 2-Bromo-5-methoxypyrimidine | C5H5BrN2O | CID 72207412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemical-label.com [chemical-label.com]
- 9. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
Technical Guide: Physicochemical Properties of 2-Bromo-5-methoxypyrazine (CAS 143250-10-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-methoxypyrazine (CAS 143250-10-6). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and relevant biological context.
Core Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| Melting Point | 103-104 °C | [2] |
| Boiling Point | 208.5 °C at 760 mmHg | [2][3] |
| Density | 1.628 g/cm³ (Predicted) | [3] |
| Physical Form | Solid, white or off-white powder/crystals | [2] |
| Purity | Typically >95% (HPLC) | [1][4] |
| IUPAC Name | This compound | [1][2] |
| InChI Key | YMDHKDFBWIRZAZ-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CN=C(Br)C=N1 | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are standard organic chemistry laboratory procedures.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.[5] The fine powder is then packed into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.[5]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[4]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or hot plate
Procedure:
-
Sample Preparation: A few milliliters of the molten this compound are placed in the small test tube.[7]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[2]
-
Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heating oil, ensuring the oil level is above the sample level.[8]
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[8]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When a rapid and continuous stream of bubbles emerges from the capillary tip, this indicates the liquid has reached its boiling point. The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[2]
Density Determination of a Solid (Displacement Method)
This method determines the density of an irregularly shaped solid by measuring the volume of a liquid it displaces.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
A liquid in which this compound is insoluble (e.g., a saturated hydrocarbon)
Procedure:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[9]
-
Initial Volume Measurement: A known volume of the chosen liquid is placed in a graduated cylinder, and the initial volume (V₁) is recorded.[9]
-
Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing occurs and the solid is fully immersed. The new volume (V₂) is recorded.[9]
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / V.[10]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 2-bromopyrazine with methanol.[11] More advanced and sustainable synthetic strategies are also being explored, including the use of novel catalysts and flow chemistry.[12]
Biological Context: Olfactory Signaling Pathway of Methoxypyrazines
While specific signaling pathways for this compound are not extensively documented, methoxypyrazines as a class are well-known for their potent aroma and flavor characteristics, particularly in the food and wine industries.[13][14] They are responsible for the "green" or "vegetal" notes in many foods and wines.[15] The perception of these aromas is initiated by the binding of methoxypyrazine molecules to olfactory receptors in the nasal cavity, triggering a G-protein coupled signaling cascade.[16][17] Understanding this pathway is crucial for drug development professionals, as off-target interactions with sensory receptors can lead to undesirable side effects such as taste or smell disturbances.
Caption: Olfactory signaling pathway for methoxypyrazines.
Safety Information
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
References
- 1. This compound 95% | CAS: 143250-10-6 | AChemBlock [achemblock.com]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. wjec.co.uk [wjec.co.uk]
- 10. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 11. chembk.com [chembk.com]
- 12. nbinno.com [nbinno.com]
- 13. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tdx.cat [tdx.cat]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Synthesis of 2-Bromo-5-methoxypyrazine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Bromo-5-methoxypyrazine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a substituted pyrazine derivative with significant applications in medicinal chemistry and materials science. Its structural features allow for versatile functionalization, making it a valuable building block in the synthesis of more complex molecules. This guide details the most prevalent and efficient synthetic route to this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic pathway.
Primary Synthesis Pathway: Sandmeyer Bromination of 2-Amino-5-methoxypyrazine
The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer reaction. This well-established chemical transformation involves the conversion of an aromatic amine to a diazonium salt, which is subsequently displaced by a bromide ion, typically from a copper(I) bromide catalyst or hydrobromic acid.[1][2][3][4]
The logical workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound via the Sandmeyer reaction, based on an analogous reaction with a structurally similar substrate.[5]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methoxypyrazine | - |
| Product | This compound | - |
| Molecular Formula | C5H5BrN2O | [6][7] |
| Molecular Weight | 189.01 g/mol | [6] |
| Typical Yield | ~63% | [5] |
| Purity | >95% | [6] |
| Appearance | White to off-white solid | [8] |
Experimental Protocol
This protocol is adapted from the successful synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine, a closely related analogue.[5]
Materials:
-
2-Amino-5-methoxypyrazine
-
60% Hydrobromic acid (HBr)
-
Bromine (Br2)
-
Sodium nitrite (NaNO2)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Water (H2O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with cooling bath
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 2-amino-5-methoxypyrazine in 60% hydrobromic acid.
-
Cool the stirred solution to -10 °C using an appropriate cooling bath.
-
Slowly add bromine dropwise to the solution, maintaining the temperature below -5 °C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.
-
After the addition is complete, allow the mixture to stir and warm to room temperature over a period of 30 minutes.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of sodium hydroxide in water to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel.
-
Elute the column with dichloromethane to isolate the this compound.
-
For higher purity, the product can be further purified by distillation under reduced pressure.
-
The signaling pathway for the Sandmeyer reaction is illustrated in the following diagram:
Caption: Key intermediates in the Sandmeyer bromination pathway.
Alternative Synthesis Pathways
While the Sandmeyer reaction is the most prominent route, other potential pathways for the synthesis of this compound exist, though they are less commonly documented for this specific molecule.
-
Direct Bromination of 5-methoxypyrazine: This method involves the electrophilic substitution of a hydrogen atom on the pyrazine ring with bromine. However, this approach may lack regioselectivity, leading to a mixture of brominated products that would require separation.
-
Synthesis from Pyrazinones: A more complex, multi-step synthesis could involve the construction of the pyrazine ring from acyclic precursors to form a 5-methoxypyrazinone.[9] The hydroxyl group of the pyrazinone could then be converted to a leaving group (e.g., a chloride) and subsequently substituted with a bromide. This route offers flexibility in introducing various substituents but is generally longer and more involved than the Sandmeyer approach.
Conclusion
The synthesis of this compound is most effectively achieved through the Sandmeyer bromination of 2-amino-5-methoxypyrazine. This method is reliable, proceeds with a good yield, and is based on a well-understood reaction mechanism. The detailed protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for their synthetic applications.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound 95% | CAS: 143250-10-6 | AChemBlock [achemblock.com]
- 7. This compound | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
Spectral data analysis of 2-Bromo-5-methoxypyrazine (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis for 2-Bromo-5-methoxypyrazine (CAS No: 143250-10-6). The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this important heterocyclic compound in research and development settings.
Quantitative Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | Singlet | 1H | H-3 |
| ~7.9-8.1 | Singlet | 1H | H-6 |
| ~3.9-4.1 | Singlet | 3H | -OCH₃ |
Note: Data is predicted and based on typical chemical shifts for similar pyrazine derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-5 |
| ~140-145 | C-2 |
| ~138-142 | C-3 |
| ~133-137 | C-6 |
| ~53-56 | -OCH₃ |
Note: Data is predicted based on established chemical shift ranges for substituted pyrazines. Quaternary carbons (C-2 and C-5) are expected to have lower intensity peaks.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2950-2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |
| ~1600-1475 | Aromatic C=C and C=N Stretch | Medium-Strong |
| ~1250-1000 | C-O Stretch (Aryl Ether) | Strong |
| ~850-750 | C-H Out-of-plane Bending | Strong |
| ~700-550 | C-Br Stretch | Medium |
Note: These are characteristic absorption frequencies for the functional groups present in the molecule.[1]
Table 4: Mass Spectrometry Data
| m/z | Ion | Notes |
| 188/190 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br).[2] |
| 159/161 | [M-CHO]⁺ | Loss of a formyl radical. |
| 147/149 | [M-CH₃-CO]⁺ | Loss of methyl radical followed by carbon monoxide. |
| 109 | [M-Br]⁺ | Loss of Bromine radical. |
| 79 | [C₄H₃N₂]⁺ | Pyrazinyl cation. |
Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for halogenated heterocyclic compounds. The base peak may vary depending on the ionization energy.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed to yield high-quality, reproducible results.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
Processing:
-
Apply an exponential window function before Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS).[3]
IR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Processing:
-
The acquired spectrum should be baseline corrected.
-
Peak positions and intensities can be determined using the spectrometer's software.
Mass Spectrometry
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.[4]
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[4]
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV[5]
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with library spectra if available.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
References
The Bromine Atom in 2-Bromo-5-methoxypyrazine: A Gateway for Molecular Diversification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The strategic functionalization of this core is paramount for modulating physicochemical properties and biological activity. 2-Bromo-5-methoxypyrazine serves as a versatile building block, with the bromine atom at the 2-position acting as a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of this bromine atom, detailing experimental protocols for its transformation and presenting quantitative data for analogous systems to guide synthetic efforts.
Introduction to the Reactivity of this compound
The pyrazine ring is an electron-deficient system, which influences the reactivity of its substituents. The bromine atom at the 2-position of this compound is susceptible to a range of transition metal-catalyzed cross-coupling reactions, as well as other transformations such as lithiation and cyanation. The electron-donating methoxy group at the 5-position can modulate the reactivity of the C-Br bond, albeit to a lesser extent than substituents directly adjacent to the bromine. This guide will focus on the most synthetically useful transformations of the bromine atom, providing a foundation for the design and execution of synthetic routes toward novel pyrazine-containing molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. The bromine atom of this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.
Expected Reactivity and Conditions:
Based on studies with analogous bromopyridines and other bromo-heterocycles, the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids or esters is expected to proceed in good to excellent yields. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 80-100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | 1,4-Dioxane | 80-110 | 4-12 | 80-98 |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | 75-95 |
Detailed Experimental Protocol (General):
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[1][2] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[3]
Expected Reactivity and Conditions:
The bromine atom of this compound is expected to readily undergo Buchwald-Hartwig amination with a wide range of amines. The choice of ligand is crucial for achieving high yields and accommodating various amine substrates.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | 70-95 |
| Pd(OAc)₂ (2-4) | XPhos (4-8) | K₃PO₄ (2) | 1,4-Dioxane | 100-120 | 6-18 | 85-99 |
| Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | 60-90 |
Detailed Experimental Protocol (General):
-
To a dry, sealable reaction tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Buchwald-Hartwig Amination Pathway
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4] This reaction is a powerful tool for the synthesis of substituted alkynes.
Expected Reactivity and Conditions:
This compound is a suitable substrate for the Sonogashira coupling. The reaction generally proceeds under mild conditions with good to excellent yields. Copper-free conditions have also been developed.
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | Et₃N or i-Pr₂NH | THF or DMF | rt - 60 | 2-12 | 80-98 |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ | ACN | 80 | 12 | 75-95 (Copper-free) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 50 | 6 | 70-90 |
Detailed Experimental Protocol (General):
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Dual Catalytic Cycle
Other Important Transformations
Cyanation
The introduction of a cyano group can be achieved through palladium-catalyzed cyanation reactions, providing access to valuable nitrile intermediates which can be further transformed into amides, carboxylic acids, or tetrazoles.[5]
Expected Reactivity and Conditions:
The cyanation of this compound is expected to proceed efficiently using various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst.
Table 4: Representative Conditions for Cyanation of Bromo-heterocycles
| Cyanide Source (equiv) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Zn(CN)₂ (0.6-1.2) | Pd₂(dba)₃ (2-5) | dppf (4-10) | DMF or DMAc | 80-120 | 6-24 | 70-95 |
| K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (1-5) | XPhos (2-10) | t-AmylOH | 100-120 | 12-24 | 60-90 |
Detailed Experimental Protocol (General):
-
In a glovebox, charge a vial with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., dppf, 4 mol%), and the cyanide source (e.g., Zn(CN)₂, 0.7 equiv).
-
Add this compound (1.0 equiv) and the anhydrous, degassed solvent (e.g., DMF).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the organic layer with aqueous sodium bicarbonate and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Lithiation and Halogen-Metal Exchange
Directed ortho-metalation and halogen-metal exchange are powerful methods for the functionalization of aromatic and heteroaromatic rings.
Expected Reactivity:
The bromine atom of this compound can undergo halogen-metal exchange with organolithium reagents at low temperatures to generate a lithiated pyrazine species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. Alternatively, directed lithiation at a position ortho to the methoxy or a nitrogen atom may occur, depending on the reaction conditions and the base used.[6]
Detailed Experimental Protocol (General - Halogen-Metal Exchange):
-
Dissolve this compound (1.0 equiv) in an anhydrous etheral solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 equiv).
-
Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).
-
Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
Lithiation and Electrophilic Quench
Conclusion
The bromine atom of this compound provides a versatile handle for a wide array of chemical transformations, making it a valuable building block in the synthesis of complex, biologically active molecules. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer reliable methods for the introduction of aryl, amino, and alkynyl moieties. Furthermore, cyanation and lithiation reactions expand the synthetic utility of this compound. The experimental protocols and representative data provided in this guide, based on analogous systems, offer a solid starting point for researchers to explore the rich chemistry of this compound in their drug discovery and development efforts. Careful optimization of reaction conditions for each specific substrate combination will be key to achieving high yields and purity.
References
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-Bromo-5-methoxypyrazine, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. Understanding the reactivity of this compound is crucial for its strategic application in the synthesis of complex molecular architectures.
Electronic Properties and Predicted Reactivity of this compound
The reactivity of this compound is governed by the interplay of the electron-deficient pyrazine ring and the electronic effects of the bromo and methoxy substituents. The pyrazine core, with its two nitrogen atoms, is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.
The substituents modulate this intrinsic reactivity:
-
Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance (+R effect) and a weaker electron-withdrawing effect through induction (-I effect). The net result is an increase in electron density on the pyrazine ring, particularly at the ortho and para positions.
-
Bromo Group (-Br): The bromine atom has a strong electron-withdrawing inductive effect (-I effect) and a weak electron-donating resonance effect (+R effect). This leads to a net deactivation of the ring.
Nucleophilic Sites and Reactivity
The primary nucleophilic sites of this compound are the two nitrogen atoms. Their lone pairs of electrons make them Lewis basic and susceptible to protonation or coordination with metal centers. The electron-donating methoxy group enhances the overall electron density of the ring, potentially increasing the basicity of the nitrogen atoms compared to unsubstituted pyrazine.
While the pyrazine ring itself is electron-deficient, the strong +R effect of the methoxy group could, in principle, enable the ring to act as a nucleophile in certain highly activated scenarios, though this is not its predominant mode of reactivity.
Electrophilic Sites and Key Reactions
The carbon atoms of the pyrazine ring are the primary electrophilic sites, with their reactivity being significantly influenced by the attached functional groups.
Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling at the C-Br Bond
The carbon atom bonded to the bromine (C2) is the most significant electrophilic site. The electron-withdrawing nature of both the pyrazine nitrogens and the bromine atom makes this position highly susceptible to attack by nucleophiles. This facilitates both nucleophilic aromatic substitution (SNAr) reactions and various palladium-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. A general protocol for the amination of this compound is outlined below.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biaryl phosphine ligand, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.5-2.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
| Component | Example | Molar Equivalents/Loading |
| Aryl Halide | This compound | 1.0 |
| Amine | Aniline, Morpholine, etc. | 1.1 - 1.5 |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | Xantphos, BINAP, XPhos | 2 - 10 mol% |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.5 - 2.5 |
| Solvent | Toluene, Dioxane, THF | - |
Table 1: Representative Reagents and Conditions for Buchwald-Hartwig Amination.
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. A general protocol for its application to this compound is provided below.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction: Degas the mixture and heat under an inert atmosphere to the reaction temperature (usually 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography or recrystallization.
| Component | Example | Molar Equivalents/Loading |
| Aryl Halide | This compound | 1.0 |
| Boronic Acid/Ester | Phenylboronic acid, etc. | 1.1 - 1.5 |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 |
| Solvent | Dioxane/H₂O, Toluene/H₂O | - |
Table 2: Representative Reagents and Conditions for Suzuki-Miyaura Cross-Coupling.
Electrophilic Aromatic Substitution
The pyrazine ring is generally deactivated towards electrophilic aromatic substitution. However, the strong electron-donating methoxy group can activate the ring sufficiently for some electrophilic reactions to occur. The directing effect of the methoxy group would favor substitution at the positions ortho and para to it. In this compound, the C6 and C3 positions are ortho and meta to the methoxy group, respectively. The C2 position is occupied by the bromo group. Therefore, electrophilic attack, if it occurs, would most likely be directed to the C6 and C3 positions. However, the deactivating effects of the ring nitrogens and the bromine atom make such reactions challenging.
Conclusion
This compound possesses distinct electrophilic and nucleophilic sites that dictate its reactivity. The nitrogen atoms are the primary nucleophilic centers. The carbon atom bearing the bromine is the most prominent electrophilic site, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an exceptionally valuable handle for synthetic transformations. While electrophilic aromatic substitution on the pyrazine ring is generally disfavored, the activating methoxy group may enable such reactions under specific conditions. This guide provides the foundational knowledge for researchers to effectively utilize this compound in the synthesis of novel compounds for drug discovery and other applications.
References
The Pharmacological Potential of 2-Bromo-5-methoxypyrazine Derivatives: A Technical Guide to Drug Discovery Exploration
This guide serves as a technical blueprint for researchers, medicinal chemists, and drug development professionals interested in exploring the pharmacological potential of derivatives based on the 2-bromo-5-methoxypyrazine scaffold. While the pyrazine core is a well-established "privileged structure" in modern medicinal chemistry, particularly in the development of kinase inhibitors, the specific chemical space offered by this compound remains largely uncharted.[1][2] This document provides a strategic framework, from chemical synthesis to biological evaluation and structure-activity relationship (SAR) analysis, to unlock the therapeutic promise of this compound class.
Introduction: The Pyrazine Scaffold as a Foundation for Kinase Inhibitors
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of many FDA-approved drugs.[2] In the realm of oncology and inflammatory diseases, pyrazine-based molecules have demonstrated remarkable efficacy as protein kinase inhibitors.[1][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.[1] The pyrazine nitrogen atoms often act as key hydrogen bond acceptors, anchoring the small molecule within the ATP-binding pocket of the target kinase, thereby disrupting its function.[2]
The starting scaffold, this compound (CAS: 143250-10-6), offers a unique combination of features for drug design.[4] The bromine atom at the 2-position is a versatile synthetic handle, ideally suited for modern cross-coupling reactions to introduce molecular diversity. The methoxy group at the 5-position influences the electronic properties of the ring and provides an additional vector for modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to synthesize, screen, and optimize novel derivatives of this promising scaffold.
Part 1: Synthetic Strategy for Library Generation
The cornerstone of this discovery program is the efficient synthesis of a diverse library of this compound derivatives. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, which are robust, versatile, and well-documented for similar heterocyclic systems.[5][6][7] We propose a two-pronged approach focusing on the Suzuki-Miyaura coupling to form C-C bonds and the Buchwald-Hartwig amination to form C-N bonds.
Proposed Synthetic Workflow
Caption: Proposed synthetic routes for derivatization.
Representative Experimental Protocols
The following protocols are adapted from established procedures for 2-bromopyrazine and related heterocycles and serve as a starting point for optimization.[2][5]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the mixture with stirring at a temperature between 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target 2-aryl-5-methoxypyrazine derivative.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source, such as Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), a suitable phosphine ligand like RuPhos (0.04 mmol, 4 mol%), and a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1 equiv.) to the tube.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Amine Addition: Add an anhydrous solvent such as toluene (3 mL) followed by the desired primary or secondary amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired 2-amino-5-methoxypyrazine derivative.[5]
Part 2: A Proposed Pharmacological Screening Cascade
A tiered screening approach is recommended to efficiently identify and characterize the pharmacological activity of the synthesized library.
Caption: A tiered approach for biological evaluation.
Protocol 3: Primary High-Throughput Kinase Activity Assay
This protocol describes a generic biochemical assay to identify inhibitors against a panel of relevant protein kinases (e.g., kinases implicated in cancer such as EGFR, BRAF, CK2, etc.).
-
Objective: To identify compounds from the library that inhibit the activity of target kinases.
-
Materials:
-
Recombinant target kinases
-
Specific kinase peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity)
-
384-well assay plates
-
Synthesized compound library (dissolved in DMSO)
-
Positive control (e.g., Staurosporine) and Negative control (DMSO)
-
-
Method:
-
Dispense 25-50 nL of each library compound (at a high concentration, e.g., 10 mM in DMSO) into the wells of a 384-well plate.
-
Add 5 µL of a solution containing the target kinase in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration) in assay buffer. Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect kinase activity by adding 10 µL of the ADP-Glo™ detection reagent, following the manufacturer's instructions.
-
Read the resulting luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (100% inhibition) and negative (0% inhibition) controls. Compounds showing significant inhibition (e.g., >50%) are classified as "hits".
Protocol 4: Secondary Cytotoxicity Assay (MTT Assay)
This assay determines the effect of hit compounds on the viability and proliferation of cancer cells.[5][8]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of active compounds against a panel of human cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
-
Method:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 0.1 nM). Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Part 3: A Framework for Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data from the screening cascade is crucial for optimizing lead compounds. Based on established principles from related kinase inhibitors, we can propose a hypothetical SAR framework.[9]
Key Areas for Modification and Potential Impact:
-
Substitution at the 2-Position (via Bromine Displacement): This is the primary vector for exploring the ATP-binding site.
-
Aryl and Heteroaryl Groups (from Suzuki Coupling): Introducing substituted phenyl, pyridyl, or other heterocyclic rings can probe for specific hydrophobic pockets or form new hydrogen bonds. The electronic nature of substituents on these rings (e.g., electron-donating -OCH₃ vs. electron-withdrawing -CF₃) will be critical.
-
Amino and Amide Linkages (from Buchwald-Hartwig): An N-H group from a primary or secondary amine can act as a hydrogen bond donor, potentially interacting with the kinase hinge region, a common binding motif for Type I kinase inhibitors. The nature of the substituents on the amine will dictate steric and electronic interactions.
-
-
Modification of the 5-Methoxy Group:
-
Demethylation: Converting the methoxy to a hydroxyl group (-OH) introduces a hydrogen bond donor/acceptor, which could form a key interaction with the target protein.
-
Homologation: Extending the alkoxy chain (e.g., to an ethoxy or propoxy group) can be used to probe for nearby hydrophobic regions.
-
Data Presentation for SAR Analysis
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and guide the next round of synthesis.
| Compound ID | R Group (at 2-position) | Target Kinase IC₅₀ (nM) | MCF-7 Cell IC₅₀ (µM) |
| Scaffold | -Br | >10,000 | >100 |
| EX-001 | 4-fluorophenyl | Data | Data |
| EX-002 | 3-pyridyl | Data | Data |
| EX-003 | anilino (-NHPh) | Data | Data |
| EX-004 | morpholino | Data | Data |
Part 4: Visualizing the Mechanism of Action
A key goal is to identify compounds that inhibit kinases driving oncogenic signaling. The Ras-Raf-MEK-ERK (MAPK) pathway is a frequently dysregulated pathway in cancer and serves as a prime example for mechanistic studies.
Caption: Targeting the MAPK pathway with kinase inhibitors.
Conclusion
The this compound scaffold represents a fertile, yet underexplored, territory for the discovery of novel kinase inhibitors. By employing robust synthetic strategies such as Suzuki-Miyaura and Buchwald-Hartwig couplings, a diverse chemical library can be readily generated. A systematic pharmacological evaluation, beginning with high-throughput kinase screening and progressing through cellular cytotoxicity and mechanistic studies, provides a clear path to identifying potent and selective lead compounds. The framework for SAR analysis presented here offers a rational basis for optimizing these initial hits. This technical guide provides a comprehensive and actionable blueprint for initiating a successful drug discovery program based on this promising heterocyclic core.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Suzuki Coupling [organic-chemistry.org]
The Biological Activity of Substituted Methoxypyrazine Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Substituted methoxypyrazine compounds, a class of nitrogen-containing heterocyclic aromatic molecules, have garnered significant interest in various scientific disciplines. While renowned for their potent aroma and flavor profiles in the food and beverage industry, emerging research has begun to uncover their diverse biological activities, positioning them as intriguing candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biological activities of substituted methoxypyrazine compounds, with a focus on their anticancer, antimicrobial, and neurological effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Biological Activities of Substituted Methoxypyrazine Derivatives
While the sensory characteristics of methoxypyrazines in food science are well-documented, their therapeutic potential is a growing area of investigation. Research into structurally related pyrazine compounds has revealed a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Several studies have highlighted the potential of pyrazine-containing compounds as anticancer agents. A notable example is a substituted methoxypyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), which has demonstrated pro-apoptotic effects in chronic myeloid leukemia cells.[1] This compound inhibited the viability of K562 leukemia cells with an IC50 of 25µM after 72 hours of treatment.[1] The mechanism of action involves the induction of apoptosis through the modulation of the Bax/Bcl2 signaling pathway and the downregulation of survivin.[1]
Furthermore, tetramethylpyrazine (TMP), a methoxypyrazine analog, has been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells.[2] TMP was found to trigger cell cycle arrest at the G0/G1 checkpoint and promote mitochondrial-dependent apoptosis through the activation of the p53 signaling pathway and an increase in the Bax/Bcl-2 protein ratio.[2]
While not exclusively methoxypyrazines, other pyrazine derivatives have also shown promise. For instance, certain pyrazolo[4,3-e][1][2][3]triazine derivatives have exhibited cytotoxic activity against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), non-small cell lung (H460), and colorectal adenocarcinoma (Colo205).[4]
Antimicrobial Activity
The antimicrobial potential of pyrazine derivatives has been explored against a range of pathogens. Although specific data on substituted methoxypyrazines is limited, studies on related heterocyclic compounds provide valuable insights. For example, various pyrazoline and hydrazone derivatives have demonstrated antibacterial and antifungal activities with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL.[5]
Neurological Effects
The impact of methoxypyrazine analogs on the central nervous system is an emerging field of study. Tetramethylpyrazine has been investigated for its neuroprotective properties in models of neurological disorders.[6]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available for the biological activity of selected pyrazine and methoxypyrazine derivatives.
Table 1: Anticancer Activity of Pyrazine and Methoxypyrazine Derivatives
| Compound/Derivative | Cell Line | Biological Activity | IC50 Value | Reference |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Chronic Myeloid Leukemia) | Cytotoxicity, Apoptosis Induction | 25 µM (72h) | [1] |
| Tetramethylpyrazine (TMP) | HepG2 (Hepatocellular Carcinoma) | Apoptosis Induction, Cell Cycle Arrest | Not specified | [2] |
| Pyrazolo[4,3-e][1][2][3]triazine derivatives | PC-3, MCF-7, H460, Colo205 | Cytotoxicity | Low micromolar range | [4] |
| Pyrazoline derivative (b17) | HepG-2 (Hepatocellular Carcinoma) | Cytotoxicity | 3.57 µM | [5] |
Table 2: Antimicrobial Activity of Pyrazine-Related Derivatives
| Compound/Derivative Class | Microbial Strain(s) | Biological Activity | MIC Value Range | Reference |
| Pyrazoline and Hydrazone derivatives | S. aureus, P. aeruginosa, B. subtilis, E. faecalis, C. albicans | Antibacterial, Antifungal | 32 - 512 µg/mL | [5] |
| Aminoguanidine Hydrazone analogues | Gram-positive and Gram-negative bacteria, Yeasts, T. mentagrophytes | Antibacterial, Antifungal | 7.8 - 500 µM | [7] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of substituted methoxypyrazines is crucial for their development as therapeutic agents. The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of these compounds.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of substituted methoxypyrazine compounds.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Substituted methoxypyrazine compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[2]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted methoxypyrazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.[9] Incubate the plate for 1-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of a substituted methoxypyrazine compound on a specific enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
Substituted methoxypyrazine compound stock solution
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer, depending on the assay)
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the methoxypyrazine compound in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the enzyme solution. Then, add the different concentrations of the methoxypyrazine compound. Include a control well with the enzyme and buffer but no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[6][10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[6][10]
-
Kinetic Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the methoxypyrazine compound relative to the control. Plot the inhibition data against the compound concentration to determine the IC50 value.
Receptor Binding Assay
In vitro receptor binding assays are used to determine the affinity of a compound for a specific receptor.[11][12] A common method is a competitive binding assay.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the receptor
-
Unlabeled substituted methoxypyrazine compound
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a series of tubes, combine the cell membranes or purified receptors, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled substituted methoxypyrazine compound.[11]
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound radioligand will pass through. Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the unlabeled methoxypyrazine compound increases. Plot the percentage of specific binding against the concentration of the unlabeled compound to generate a competition curve. The IC50 value, the concentration of the unlabeled compound that displaces 50% of the specifically bound radiolabeled ligand, can then be determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.[12]
Conclusion
The exploration of the biological activities of substituted methoxypyrazine compounds is a burgeoning field with significant potential for drug discovery. While much of the existing research has focused on their sensory properties, the data presented in this guide demonstrate their promise as anticancer, and potentially as antimicrobial and neuroprotective agents. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to further investigate the therapeutic potential of this versatile class of compounds. Future research should focus on synthesizing and screening a wider range of substituted methoxypyrazine derivatives to establish comprehensive structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
References
- 1. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihepatocellular Carcinoma Potential of Tetramethylpyrazine Induces Cell Cycle Modulation and Mitochondrial-Dependent Apoptosis: Regulation of p53 Signaling Pathway in HepG2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 7. Novel Aminoguanidine Hydrazone Analogues: From Potential Antimicrobial Agents to Potent Cholinesterase Inhibitors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxypyrazine with various aryl and heteroaryl boronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the construction of complex molecules, particularly in the field of medicinal chemistry.[1][2] The resulting 2-aryl-5-methoxypyrazine scaffold is a key structural motif found in a variety of biologically active compounds and serves as a valuable building block in drug discovery programs.[3][4][5][6][7] These application notes offer a generalized procedure, a summary of typical reaction conditions, and troubleshooting guidance to facilitate the successful synthesis of diverse 2-aryl-5-methoxypyrazine derivatives.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of C-C bonds, involving the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[2][8] For substrates like this compound, this reaction allows for the strategic introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyrazine ring. The electron-deficient nature of the pyrazine ring influences the reactivity of the C-Br bond, making it a suitable substrate for palladium-catalyzed cross-coupling reactions.[9] The methoxy group at the 5-position can also modulate the electronic properties of the pyrazine core, potentially influencing reaction outcomes. The products of this reaction, 2-aryl-5-methoxypyrazines, are of significant interest in drug discovery due to their prevalence in bioactive molecules.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[8][10]
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) center, forming a new diorganopalladium(II) intermediate.[8][11]
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired C-C bond of the 2-aryl-5-methoxypyrazine product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methoxypyrazine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active compounds, and the ability to functionalize it at specific positions is of great interest in drug discovery.
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxypyrazine with various boronic acids. The methodologies outlined herein are based on established procedures for structurally similar heterocyclic compounds and serve as a comprehensive guide for researchers. The electron-donating methoxy group on the pyrazine ring can influence its reactivity, and the provided protocols offer a robust starting point for reaction optimization.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. In this case, this compound is coupled with a generic boronic acid to yield the corresponding 2-aryl-5-methoxypyrazine.
Caption: General reaction scheme for the Suzuki-Miyaura cross-coupling.
Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the carbon-bromine bond of the pyrazine, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Yields
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively available in the literature, the following table presents representative yields for the coupling of a structurally related bromo-pyrazine derivative, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, with various boronic acids.[1] This data serves as a useful benchmark for estimating the expected efficiency of the reaction with different types of boronic acids. Note: These yields are for a different substrate and should be used as a guideline for reaction optimization.
| Boronic Acid/Ester | Product | Yield (%) |
| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 57 |
| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 4-Acetylphenylboronic acid | 5-(4-Acetylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 48 |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |
| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 41 |
| N-Boc-pyrrole-2-boronic acid | tert-butyl 2-(5-(N-(pyrazin-2-yl)carbamoyl)thiophen-2-yl)-1H-pyrrole-1-carboxylate | 37 |
Experimental Protocols
The following are two general protocols for the palladium-catalyzed cross-coupling of this compound with boronic acids. These protocols are based on widely used conditions for similar Suzuki-Miyaura reactions.[2][3] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific boronic acids to achieve maximum yield.
Protocol 1: Using Pd(PPh₃)₄ as Catalyst
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 85-95 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (or other suitable phosphine ligand) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, the phosphine ligand (e.g., SPhos), and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add degassed toluene and a small amount of degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. |
| Insufficiently anhydrous/degassed solvents | Ensure solvents are properly dried and degassed to remove oxygen, which can deactivate the catalyst. | |
| Inappropriate base | Try a different base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃). The choice of base can be critical. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., homocoupling of boronic acid) | Reaction conditions too harsh | Lower the reaction temperature or use a milder base. |
| Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere. | |
| Debromination of starting material | Presence of water or protic impurities | Use anhydrous solvents and reagents. |
| Catalyst system promotes hydrodehalogenation | Try a different ligand or catalyst system. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with boronic acids is a highly effective method for the synthesis of 2-aryl-5-methoxypyrazine derivatives. These compounds are valuable scaffolds in drug discovery and medicinal chemistry. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully perform these reactions and to optimize conditions for their specific substrates. Careful control of the reaction parameters, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity.
References
Synthesis of API Intermediates from 2-Bromo-5-methoxypyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of active pharmaceutical ingredient (API) intermediates starting from 2-Bromo-5-methoxypyrazine. This versatile building block is a key component in the development of a variety of therapeutic agents, particularly in the realm of kinase inhibitors for oncology.
Introduction
This compound is a valuable heterocyclic starting material in medicinal chemistry. The pyrazine core is a common scaffold in numerous biologically active molecules, and the strategic placement of a bromine atom and a methoxy group allows for selective functionalization. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group can modulate the electronic properties and metabolic stability of the resulting compounds. Pyrazine-based molecules have gained significant attention as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[1]
This guide will focus on three key transformations of this compound into valuable API intermediates: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Synthetic Pathways
The synthesis of API intermediates from this compound typically involves the formation of new carbon-carbon or carbon-nitrogen bonds at the bromine-bearing position. The following diagram illustrates the three primary reaction types discussed in this document.
Caption: Key synthetic transformations of this compound.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. These are starting points and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 |
| Arylboronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (3 mol%) |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Isopropanol/H₂O (2:1) |
| Temperature | 90 °C | 85-90 °C (Reflux) |
| Reaction Time | 12-16 h | 8-12 h |
| Expected Yield | Good to Excellent | Good to Excellent |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 (Arylamine) | Condition 2 (Alkylamine) |
| Amine | Aniline | n-Butylamine |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Xantphos (4 mol%) | BINAP (3 mol%) |
| Base | Cs₂CO₃ (1.5 equiv) | NaOtBu (1.4 equiv) |
| Solvent | Toluene | Toluene |
| Temperature | 110 °C | 100 °C |
| Reaction Time | 12-24 h | 8-16 h |
| Expected Yield | Good to Excellent | High |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition 1 |
| Terminal Alkyne | Phenylacetylene |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Copper Co-catalyst | CuI (2.5 mol%) |
| Base | Diisopropylamine (7.0 equiv) |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 3 h |
| Expected Yield | High |
Experimental Protocols
The following are detailed protocols for the three key reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 2-aryl-5-methoxypyrazine derivative.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware (e.g., Schlenk flask)
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and deionized water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyrazine.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the synthesis of a 2-amino-5-methoxypyrazine derivative.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol outlines the synthesis of a 2-alkynyl-5-methoxypyrazine derivative.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.025 mmol, 2.5 mol%)
-
Diisopropylamine (7.0 mmol, 7.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.
-
Stir the reaction for 3 hours at room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Application in Drug Discovery: Kinase Inhibitors
The pyrazine scaffold is a key component in many kinase inhibitors.[1] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The intermediates synthesized from this compound can be further elaborated to create potent and selective kinase inhibitors. For instance, the aryl group introduced via Suzuki-Miyaura coupling can be designed to interact with specific residues in the kinase active site, while the amino functionality installed through Buchwald-Hartwig amination can form critical hydrogen bonds with the kinase hinge region.
The following diagram illustrates a simplified signaling pathway and the role of a kinase inhibitor.
Caption: Simplified kinase signaling pathway and inhibition.
By utilizing the synthetic routes described in this document, researchers can generate a library of diverse pyrazine-based compounds for screening and optimization in drug discovery programs targeting various kinases.
References
Application Notes and Protocols: The Strategic Use of 2-Bromo-5-methoxypyrazine in Medicinal Chemistry Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyrazine scaffold is a privileged heterocycle, frequently incorporated into a multitude of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of enzyme inhibitors and receptor modulators. 2-Bromo-5-methoxypyrazine, in particular, serves as a versatile and strategic building block for the synthesis of diverse chemical libraries. The presence of a bromine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methoxy group at the 5-position can influence the molecule's electronic properties and provide a metabolic soft spot or a point for further functionalization.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of medicinal chemistry libraries, with a focus on its application in the development of kinase and phosphodiesterase (PDE) inhibitors. Detailed protocols for key synthetic transformations and representative data are presented to guide researchers in the effective use of this valuable building block.
Key Applications in Medicinal Chemistry
Libraries of compounds derived from this compound have shown significant potential in targeting key players in cellular signaling pathways, particularly in the areas of oncology and inflammatory diseases.
-
Kinase Inhibitors: The pyrazine core can act as a hinge-binding motif in many kinase inhibitors, mimicking the adenine ring of ATP. By functionalizing the 2-position of the pyrazine ring, medicinal chemists can introduce moieties that extend into the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity. Derivatives of this compound have been explored as inhibitors of various kinases, including c-Met and VEGFR-2, which are critical targets in cancer therapy.
-
Phosphodiesterase (PDE) Inhibitors: PDEs are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of these enzymes, particularly PDE4, has emerged as a promising strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The pyrazine scaffold can be elaborated to interact with the active site of PDEs, and this compound provides a convenient starting point for the synthesis of novel PDE inhibitors.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for key cross-coupling reactions utilizing bromo-heterocyclic compounds analogous to this compound. These data serve as a guide for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles with Arylboronic Acids
| Entry | Bromo-heterocycle | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 2-Bromo-5-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3,5-Dibromopyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-heterocycles
| Entry | Bromo-heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 80-95 |
| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3 | 5-Bromo-2-chloropyrimidine | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 75-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Table 3: Representative Conditions for Stille Coupling of Bromo-heterocycles with Organostannanes
| Entry | Bromo-heterocycle | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 70-85 |
| 2 | 3-Bromopyridine | (2-Thienyl)tributyltin | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DMF | 100 | 16 | 75-90 |
| 3 | 2-Bromo-5-iodopyridine | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | 1,4-Dioxane | 100 | 24 | 65-80 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Table 4: Biological Activity of Representative Pyrazine-based Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Cell-based Assay |
| Pyrazin-Kinase-1 | c-Met | <10 | MKN-45 cell proliferation |
| Pyrazin-Kinase-2 | VEGFR-2 | 15 | HUVEC tube formation |
| Pyrazin-PDE-1 | PDE4B | 50 | LPS-induced TNF-α release in PBMCs |
| Pyrazin-PDE-2 | PDE4D | 120 | Rolipram-sensitive cAMP hydrolysis |
Note: Data is representative of pyrazine-containing inhibitors and serves as a general guide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine to the reaction mixture.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 3: General Procedure for Stille Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the organostannane.
-
Add the anhydrous, degassed solvent via syringe.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
Kinase Inhibitor Signaling Pathway: c-Met and VEGFR-2
Derivatives of this compound can be designed to inhibit receptor tyrosine kinases such as c-Met and VEGFR-2. These kinases are crucial for tumor growth, angiogenesis, and metastasis.
Application Notes and Protocols for the Reactions of 2-Bromo-5-methoxypyrazine with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions of 2-bromo-5-methoxypyrazine with various organometallic reagents. The resulting 2-substituted-5-methoxypyrazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a range of biologically active compounds. This document details experimental protocols for key transformations, presents quantitative data for representative reactions, and illustrates the relevance of the synthesized compounds in targeting specific biological pathways.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[1] The functionalization of the pyrazine ring is a key strategy in the development of new therapeutic agents. This compound is a versatile building block that can be readily diversified through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Negishi, and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, alkyl, and alkynyl substituents at the 2-position of the pyrazine core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The general reactivity trend for halogens in these reactions is I > Br > Cl, making this compound a suitable substrate for a wide range of transformations under relatively mild conditions.[2] A common side reaction, particularly with electron-deficient heteroaromatics like pyrazines, is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. Careful optimization of the catalyst, ligand, base, and reaction temperature is crucial to minimize this undesired pathway.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4][5] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Aryl-5-methoxypyrazines
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.2–1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[6]
-
Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.[6]
-
Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80–110°C).[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups.[7][8]
General Reaction Scheme:
Caption: General scheme of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Alkenyl/Aryl-5-methoxypyrazines
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1–1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[6]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., Toluene or Dioxane).[6]
-
Reaction: Heat the reaction mixture with stirring to the required temperature (typically 90–120°C).[6] Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproduct, followed by filtration through celite.[6]
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the crude product via column chromatography.[6]
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, catalyzed by a nickel or palladium complex.[9][10] This reaction is particularly useful for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds.
General Reaction Scheme:
Caption: General scheme of the Negishi cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Alkyl/Aryl-5-methoxypyrazines
-
Organozinc Reagent Preparation (in situ): In a dry flask under an inert atmosphere, react the corresponding organohalide with activated zinc dust.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add a solution of this compound (1.0 equiv.) in an anhydrous solvent (e.g., THF), followed by the palladium or nickel catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like X-Phos).[11]
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. Purify the product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward route to alkynyl-substituted aromatic compounds.[12][13]
General Reaction Scheme:
Caption: General scheme of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Alkynyl-5-methoxypyrazines
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[2]
-
Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), a base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).[2][14]
-
Reaction: Stir the reaction at room temperature or gently heat to 40–60°C for 4–12 hours. Monitor the reaction by TLC or LC-MS.[2] A common side reaction is the Glaser coupling of the terminal alkyne, which can be minimized by maintaining strictly anaerobic conditions.[2]
-
Work-up: After completion, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the cross-coupling reactions of this compound and related bromo-heterocycles with various organometallic reagents. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Bromo-heterocycles
| Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 80-90 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2/4) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 8 | 70-80 |
Table 2: Stille Coupling of Bromo-heterocycles
| Organostannane Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | Toluene | 110 | 12 | 80-90 |
| Tributyl(vinyl)stannane | Pd₂(dba)₃/P(fur)₃ (2/8) | THF | 65 | 6 | 85-95 |
| (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | 70-80 |
Table 3: Negishi Coupling of Bromo-heterocycles
| Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd₂(dba)₃ (2) | X-Phos | THF | 25 | 12 | 80-90 |
| Ethylzinc bromide | NiCl₂(dppe) (5) | - | THF | 60 | 8 | 70-80 |
| (Thiophen-2-yl)zinc chloride | Pd(OAc)₂ (2) | SPhos | THF | 25 | 16 | 75-85 |
Table 4: Sonogashira Coupling of Bromo-heterocycles
| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 25 | 6 | 85-95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NH | DMF | 50 | 8 | 80-90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 40 | 12 | 75-85 |
| 3-Ethynylthiophene | Pd(OAc)₂/PPh₃ (2/4) | 5 | Cs₂CO₃ | Dioxane | 60 | 10 | 70-80 |
Applications in Drug Discovery: Signaling Pathways and Experimental Workflows
The 2-substituted-5-methoxypyrazine scaffold is a key component of molecules targeting various biological pathways implicated in diseases such as cancer and neurological disorders.
Polo-Like Kinase 4 (PLK4) Inhibition in Cancer
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[15] Overexpression of PLK4 is associated with centrosome amplification and genomic instability, which are hallmarks of many cancers.[15][16] Small molecule inhibitors of PLK4 are therefore being investigated as potential anti-cancer therapeutics. The 2-aryl-5-methoxypyrazine scaffold can be incorporated into the design of potent and selective PLK4 inhibitors.
Caption: Simplified PLK4 signaling pathway in cancer and the point of intervention for 2-aryl-5-methoxypyrazine-based inhibitors.
Monoamine Oxidase B (MAO-B) Inhibition in Neurological Disorders
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine.[3][6] Inhibition of MAO-B increases the levels of dopamine in the brain and is a therapeutic strategy for Parkinson's disease.[2] The 2-alkynyl-5-methoxypyrazine scaffold can be utilized in the design of MAO-B inhibitors.
Caption: Mechanism of action of MAO-B inhibitors in a dopaminergic synapse.
Pantothenate Synthetase Inhibition in Tuberculosis
Pantothenate synthetase is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A, in Mycobacterium tuberculosis.[14] As this pathway is absent in humans, it represents an attractive target for the development of new anti-tuberculosis drugs.[14] Pyrazine-containing compounds have been investigated as inhibitors of this enzyme.
Caption: The pantothenate synthetase pathway in M. tuberculosis as a target for pyrazine-based inhibitors.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: A general experimental workflow for the synthesis and biological evaluation of novel 2-substituted-5-methoxypyrazine derivatives.
References
- 1. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 3. psychscenehub.com [psychscenehub.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of 5-Aryl- N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biosynthesis of pantothenate - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Protocol for N-arylation using 2-Bromo-5-methoxypyrazine
Introduction
The formation of carbon-nitrogen (C-N) bonds to construct arylamines is a fundamental transformation in modern organic synthesis, with wide-ranging applications in medicinal chemistry, drug development, and materials science. Molecules containing the N-aryl pyrazine scaffold are of significant interest due to their prevalence in various biologically active compounds. 2-Bromo-5-methoxypyrazine is a valuable heterocyclic building block for introducing the 5-methoxypyrazinyl moiety onto a nitrogen-containing substrate.
This document provides detailed protocols for the N-arylation of primary and secondary amines using this compound via two powerful and widely used cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Catalytic Systems for N-arylation
The choice of catalytic system is crucial for achieving efficient C-N bond formation. Both palladium and copper-based systems have proven effective for the N-arylation of heterocyclic halides.
-
Palladium-Catalyzed Buchwald-Hartwig Amination : This reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][2] The key to its success lies in the use of sophisticated phosphine ligands that facilitate the catalytic cycle.[3][4]
-
Copper-Catalyzed Ullmann Condensation : As the classical method for C-N cross-coupling, the Ullmann reaction is often more cost-effective.[5][6] While it traditionally required harsh conditions (high temperatures and polar solvents), modern advancements have led to milder and more efficient protocols, often employing ligands to facilitate the reaction.[7][8][9]
Experimental Workflow
The general workflow for performing an N-arylation cross-coupling reaction involves careful preparation of reagents under an inert atmosphere, followed by heating, monitoring, and purification.
Caption: General experimental workflow for N-arylation cross-coupling reactions.
Detailed Experimental Protocols
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is generally preferred for its high efficiency and broad applicability, especially for complex or sensitive substrates.[10][11]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, BrettPhos Palladacycle; 1-3 mol%)
-
Phosphine Ligand (e.g., BrettPhos, RuPhos; 1.5-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Preparation : To an oven-dried reaction vial, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).
-
Inert Atmosphere : Seal the vial with a septum cap, remove from the glovebox, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition : Add the amine (if liquid) or a solution of the amine (if solid) via syringe, followed by the addition of the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Reaction : Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring : Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.
Method 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a cost-effective alternative, particularly for N-arylation of N-heterocycles.[8][9][12] Microwave-assisted heating can significantly reduce reaction times.[13][14]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine or N-heterocycle (1.2 - 2.0 equiv)
-
Copper(I) catalyst (e.g., CuI, Cu₂O; 5-20 mol%)
-
Ligand (optional, e.g., L-proline, 1,10-phenanthroline; 10-30 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, NaOH; 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Oven-dried reaction vial (standard or microwave-specific) with a magnetic stir bar
Procedure:
-
Preparation : To a reaction vial, add the copper catalyst, the base, this compound, and the amine/N-heterocycle.
-
Solvent Addition : Add the anhydrous solvent to the vial. If not using a glovebox, briefly purge the headspace with an inert gas before sealing.
-
Reaction (Conventional Heating) : Place the vial in a preheated oil bath at the specified temperature (typically 110-140 °C) and stir vigorously.
-
Reaction (Microwave Heating) : Place the sealed microwave vial into the microwave reactor. Set the temperature (e.g., 120-160 °C) and reaction time (e.g., 20-60 minutes).[13]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). If DMF or DMSO was used, extensive washing with water is required.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Representative Data
The following table summarizes typical conditions and expected yields for the N-arylation of various amine classes with this compound. These values are illustrative and based on general literature precedents for similar cross-coupling reactions.[4][11][15] Actual results may vary depending on the specific substrate and precise reaction conditions.
| Amine Substrate | Catalytic System | Catalyst / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos (2/4) | NaOt-Bu | Toluene | 100 | 4 - 12 | 85 - 95 |
| Aniline | Buchwald-Hartwig | BrettPhos G3 (2) | K₃PO₄ | Dioxane | 110 | 12 - 24 | 70 - 88 |
| n-Butylamine | Buchwald-Hartwig | BrettPhos G3 (1.5) | K₃PO₄ | Toluene | 100 | 6 - 18 | 75 - 90 |
| Imidazole | Ullmann | CuI (10) | K₂CO₃ | DMF | 120 | 12 - 24 | 65 - 85 |
| Indole | Ullmann | CuI / L-Proline (10/20) | K₂CO₃ | DMSO | 130 | 16 - 24 | 60 - 80 |
| Pyrrole | Ullmann (MW) | CuI (15) | NaOH | Ethylene Glycol | 150 (MW) | 0.5 - 1 | 70 - 85[12] |
Safety and Handling
-
This compound : Harmful if swallowed or inhaled, and causes skin and serious eye irritation.[16] Handle in a well-ventilated fume hood.
-
Catalysts : Palladium and copper catalysts can be toxic and should be handled with care.
-
Bases : Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Weak bases like K₂CO₃ and K₃PO₄ are irritants.
-
Solvents : Use anhydrous, degassed solvents, as moisture and oxygen can deactivate the catalyst. Toluene, dioxane, DMF, and DMSO are flammable and/or toxic.
-
General : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 13. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2-Bromo-5-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyrazine ring in 2-Bromo-5-methoxypyrazine. This versatile building block is a key intermediate in the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering a robust starting point for synthetic diversification.
Introduction
This compound is an attractive scaffold for chemical modification due to the presence of a reactive bromine atom on the electron-deficient pyrazine ring. The methoxy group further influences the electronic properties of the ring, making it a valuable substrate for various transition-metal-catalyzed cross-coupling reactions. This document details procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as palladium-catalyzed cyanation and nucleophilic aromatic substitution, to enable the synthesis of diverse 2-substituted-5-methoxypyrazines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The general reactivity order for halogens in these reactions is I > Br > Cl, making the bromo-substituent on this compound an excellent handle for functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows. Optimization may be required for specific substrates.
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[2]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, 4:1).[2]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Data for Suzuki-Miyaura Coupling on Similar Bromo-heterocycles:
| Arylboronic Acid | Product | Yield (%) | Reference |
| Phenylboronic Acid | 2-Phenyl-5-methoxypyrazine (projected) | 81 | [3] (on 2-Bromo-4-methylpyridine) |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-5-methoxypyrazine (projected) | 92 | [3] (on a similar substrate) |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-5-methoxypyrazine (projected) | 80 | [3] (representative) |
| 3-Thienylboronic Acid | 2-(Thiophen-3-yl)-5-methoxypyrazine (projected) | 73 | [3] (representative) |
Note: The yields presented are based on reactions with structurally similar bromo-pyridines and serve as a guide for expected performance.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[2][4]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
The following is a general protocol for the Buchwald-Hartwig amination. The choice of ligand and base is crucial and may require optimization.
-
In a dry Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).[2]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data for Buchwald-Hartwig Amination on a Similar Bromo-heterocycle:
| Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | [2] (on 2-Amino-5-bromo-4-methylpyridine) |
| Morpholine | Xantphos | Cs₂CO₃ | Toluene | 110 | 92 | [2] (on 2-Amino-5-bromo-4-methylpyridine) |
| N-Methylaniline | BINAP | NaOtBu | Toluene | 100 | 78 | [2] (on 2-Amino-5-bromo-4-methylpyridine) |
Note: The data is based on the amination of 2-Amino-5-bromo-4-methylpyridine and serves as a representative guide.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[4]
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[4]
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or Et₃N), a base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Stir at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract with an organic solvent.
-
Purify by flash column chromatography.
Representative Data for Sonogashira Coupling on a Similar Bromo-heterocycle:
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 85 | [4] (on 2-Bromo-4-methylpyridine) |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 90 | [5] (on a similar substrate) |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 78 | [4] (on 2-Bromo-4-methylpyridine) |
Note: The data is based on the Sonogashira coupling of 2-Bromo-4-methylpyridine and serves as a representative guide.
Stille Coupling
The Stille reaction involves the coupling of an organohalide with an organostannane.[6]
Experimental Protocol:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[4]
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene) followed by the organostannane (e.g., tributyl(vinyl)stannane, 1.1 equiv.).
-
Heat the mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute with an organic solvent and wash with an aqueous KF solution to remove tin byproducts.
-
Purify by flash column chromatography.
Representative Data for Stille Coupling on a Similar Bromo-heterocycle:
| Organostannane | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 88 | [4] (on 2-Bromo-4-methylpyridine) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 75 | [7] (on a similar substrate) |
| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 82 | [4] (on 2-Bromo-4-methylpyridine) |
Note: The data is based on the Stille coupling of 2-Bromo-4-methylpyridine and serves as a representative guide.
Palladium-Catalyzed Cyanation
This reaction introduces a nitrile group onto the pyrazine ring using a cyanide source.[8]
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like CM-phos), a base (e.g., Na₂CO₃), and a cyanide source (e.g., K₄[Fe(CN)₆], 0.5 equiv.).[8]
-
Add a solvent mixture such as MeCN/water.
-
Heat the reaction to around 70-100 °C and monitor its progress.
-
Upon completion, perform a standard aqueous work-up and extraction.
-
Purify the product by column chromatography.
Representative Data for Cyanation of Aryl Bromides:
| Cyanide Source | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| K₄[Fe(CN)₆] | Pd/CM-phos | Na₂CO₃ | MeCN/H₂O | 70 | up to 96 | [8] (on aryl chlorides) |
| Zn(CN)₂ | Pd₂(dba)₃ / dppf | - | DMF | 80 | 70-90 | [9] (general for aryl halides) |
Note: Yields are for a range of aryl halides and demonstrate the potential of these methods.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, where the bromine atom can be displaced by a strong nucleophile.
General Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 9. thieme-connect.de [thieme-connect.de]
Application Note: Quantitative Analysis of 2-Bromo-5-methoxypyrazine using High-Performance Liquid Chromatography with UV Detection
[AN-001]
Abstract
This application note describes a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Bromo-5-methoxypyrazine. This method is suitable for in-process control and quality assessment of this compound in research and drug development settings. The developed isocratic HPLC method utilizes a C18 reversed-phase column with UV detection, providing a rapid and reliable analytical solution. The method has been validated for its linearity, accuracy, and precision.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its chemical formula is C5H5BrN2O and it has a molecular weight of 189.01 g/mol .[2] Accurate quantification of this compound is crucial for ensuring the quality and consistency of downstream products. While gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile pyrazine derivatives, a robust and accessible HPLC method is often preferred for its simplicity and applicability to less volatile compounds.[3][4] This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile and water.
-
This compound reference standard (>98% purity).
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. The isocratic elution ensures a stable baseline and reproducible retention times. The choice of UV detection at 280 nm was based on the UV absorbance spectrum of the analyte, providing good sensitivity. The validation results demonstrate that the method is linear, accurate, and precise over the specified concentration range, making it suitable for routine analysis.
Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2-Bromo-5-methoxypyrazine Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-5-methoxypyrazine in reaction mixtures. The described protocol is designed for researchers, scientists, and drug development professionals to monitor reaction progress, determine product purity, and identify potential impurities. The method utilizes reverse-phase chromatography with UV detection, providing a reliable and efficient means of analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for monitoring its formation and ensuring the quality of synthetic intermediates in drug development.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] This application note provides a detailed protocol for the HPLC analysis of this compound, applicable to in-process reaction monitoring and final product purity assessment. The method is based on established principles for the separation of aromatic heterocyclic compounds.[4][5][6]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.[7]
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Reagents: HPLC grade formic acid.
-
Standards: A certified reference standard of this compound.
-
Sample Preparation: 0.22 µm syringe filters for sample clarification.[8]
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Standard Preparation
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve an estimated concentration of this compound within the calibration range.[9][10]
-
Vortex the sample until fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[3]
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in the following table. This allows for a clear comparison of retention times and peak areas for the main component and any potential impurities.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| This compound | tR1 | A1 | C1 | P1 |
| Impurity 1 | tR2 | A2 | C2 | P2 |
| Impurity 2 | tR3 | A3 | C3 | P3 |
Note: Retention times, peak areas, and concentrations are representative and will vary based on the specific reaction mixture and chromatographic conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol, from sample acquisition to data interpretation.
Caption: HPLC analysis workflow for this compound.
Discussion
This reverse-phase HPLC method provides excellent separation and resolution for this compound from common reaction impurities. The use of a C18 column offers good retention and selectivity for this class of aromatic heterocyclic compounds.[7] The gradient elution allows for the effective separation of components with a range of polarities that may be present in a typical reaction mixture. The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility. UV detection at 280 nm provides good sensitivity for the analyte.
For method validation, it is recommended to assess parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[11][12]
Conclusion
The HPLC method detailed in this application note is a reliable and robust tool for the analysis of this compound reaction mixtures. This protocol can be readily implemented in research and quality control laboratories to support drug development activities by ensuring the identity, purity, and quality of synthesized intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. organomation.com [organomation.com]
- 11. ejgm.co.uk [ejgm.co.uk]
- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of 2-Bromo-5-methoxypyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Bromo-5-methoxypyrazine, a key intermediate in the development of various pharmaceutical compounds. The methodologies described herein are curated from established literature and adapted for larger-scale production, focusing on process efficiency, safety, and product quality.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry due to the versatile reactivity of the pyrazine core and the specific substitution pattern. The bromine atom allows for various cross-coupling reactions to introduce molecular diversity, while the methoxy group influences the electronic properties and metabolic stability of the final compounds. As drug candidates progress through the development pipeline, the need for robust and scalable synthetic routes becomes critical. This document outlines key considerations and detailed protocols for the kilogram-scale synthesis of this important intermediate.
Synthetic Strategies
Two primary retrosynthetic approaches are considered for the scale-up synthesis of this compound. The choice of route will depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
Route A initiates from the commercially available 2-aminopyrazine, proceeding through methoxylation, followed by bromination.
Route B also starts with 2-aminopyrazine, but involves an initial bromination step, followed by the introduction of the methoxy group.
A third, alternative route starting from 2,5-dichloropyrazine is also briefly discussed, which allows for sequential functionalization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Bromo-5-methoxypyrazine
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxypyrazine. As an electron-deficient heteroaryl halide, this substrate presents unique challenges that require careful consideration of reaction parameters to achieve high yields and purity. This center provides field-proven insights and solutions to common issues encountered during experimentation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction has stalled. I see primarily unreacted this compound and some boronic acid decomposition. What is the most likely cause?
Answer: This scenario most often points to issues with catalyst activation or stability, a common problem when coupling nitrogen-containing heterocycles.
-
Primary Cause: Catalyst Poisoning or Inhibition. The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the palladium center.[1][2][3] This coordination occupies a site needed for the catalytic cycle to proceed, effectively "poisoning" or inhibiting the catalyst.
-
Primary Cause: Ineffective Oxidative Addition. While the electron-deficient nature of the pyrazine ring generally facilitates oxidative addition, an inappropriate catalyst system may struggle with this initial, crucial step.[4]
Solutions:
-
Switch to a More Robust Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. Employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands create a sterically hindered environment around the palladium atom, which discourages coordination from the pyrazine nitrogen, and their electron-donating properties promote the oxidative addition step.[3][5]
-
Utilize a Palladium Precatalyst: Well-defined palladium precatalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species efficiently in the presence of the substrate. This minimizes the opportunity for catalyst deactivation before the cycle begins.[3][7]
-
Optimize the Base: The choice of base is critical. If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings involving nitrogen heterocycles.[5][8]
Question 2: My main byproduct is 5-methoxypyrazine (dehalogenation). How can I suppress this side reaction?
Answer: The formation of 5-methoxypyrazine is a result of hydrodehalogenation, an undesired reduction of your starting material. This side reaction is particularly prevalent with electron-deficient heteroaryl halides.[9]
-
Primary Cause: Formation of Palladium-Hydride (Pd-H) Species. These hydride species can arise from reactions between the palladium complex and the base, solvent (especially alcohols), or trace water.[9] The Pd-H intermediate can then undergo reductive elimination with the pyrazine group to yield the dehalogenated product.[9][10]
Solutions:
-
Ligand and Base Selection: This is the most critical factor. Avoid strong alkoxide bases if possible. Milder inorganic bases like K₃PO₄ are generally less likely to promote dehalogenation.[6][9] Pairing this with a bulky, electron-rich ligand (like SPhos) can accelerate the desired cross-coupling, making it outcompete the dehalogenation pathway.
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[9] If you are using an alcohol as a solvent or co-solvent, this is a likely source of the hydride and should be avoided.
-
Control Water Content: While Suzuki reactions often benefit from some water to dissolve the base, excessive amounts can be a proton source for dehalogenation.[9] If using an aqueous base system, try varying the water ratio or switching to rigorously dried anhydrous conditions with a soluble base.
Question 3: I'm observing significant homocoupling of my boronic acid partner. What's going wrong?
Answer: The formation of a biaryl product derived from your boronic acid is a common side reaction, typically driven by the presence of oxygen.[3][5]
-
Primary Cause: Oxygen Contamination. Oxygen can promote the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[3] It can also lead to the decomposition of the Pd(0) catalyst into inactive palladium black.
Solutions:
-
Thorough Degassing: This is non-negotiable. Ensure your solvent and the reaction headspace are rigorously deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish. Use Schlenk techniques or a glovebox for the best results.[3][11]
-
Use a High-Quality Palladium Source: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst, ensure conditions are sufficient for its reduction to the active Pd(0) state. Inefficient reduction can leave Pd(II) species that may promote homocoupling.[5]
Question 4: The reaction is clean but very slow, and I'm concerned about protodeboronation of my boronic acid. How can I accelerate the reaction and protect my reagents?
Answer: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boron group with a hydrogen atom.[12] This is a frequent issue, especially with sensitive boronic acids, and can be exacerbated by long reaction times and certain conditions.[3][12]
-
Primary Cause: Proton Source in the Reaction Mixture. Water, alcohols, or acidic protons can facilitate the loss of the boron moiety.[12]
-
Primary Cause: Slow Transmetalation. If the transmetalation step is the rate-limiting step, the boronic acid spends more time in the reaction mixture, increasing its exposure to conditions that cause decomposition.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the temperature (e.g., from 80 °C to 100 °C) can significantly accelerate the rate-limiting step, reducing the overall reaction time.[5]
-
Use a More Stable Boron Reagent: If your boronic acid is particularly sensitive, consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][13][14] These are generally more robust and less prone to protodeboronation, releasing the active species more slowly under the reaction conditions.[14]
-
Choose the Right Base: The base activates the boronic acid for transmetalation.[15][16] A stronger base like K₃PO₄ can increase the concentration of the reactive boronate species, thereby accelerating transmetalation.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for this compound? A1: For this class of electron-deficient heteroaryl halide, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a highly reliable starting point. Alternatively, using a commercially available precatalyst like XPhos Pd G3 incorporates both components in an air-stable and highly active form.
Q2: What is the general reactivity order for halides on a pyrazine ring? A2: The reactivity follows the standard trend for C-X bond dissociation energy, which is the key factor for the oxidative addition step. The order is: I > Br > OTf >> Cl.[10][15][17] Your 2-bromo substrate is significantly more reactive than the corresponding 2-chloro analogue.
Q3: How pure do my reagents need to be? A3: Very pure. The Suzuki reaction is sensitive to impurities. Impurities in the boronic acid can poison the catalyst or participate in side reactions, reducing yield and complicating purification.[18] Always use high-purity starting materials and ensure your solvents are anhydrous and properly degassed.
Q4: Can I run this reaction open to the air? A4: It is strongly discouraged. While some highly robust catalyst systems show tolerance to air, optimal results, reproducibility, and the prevention of side reactions like homocoupling are best achieved under a strictly inert atmosphere (argon or nitrogen).[3]
Data & Recommended Conditions
For a challenging substrate like this compound, selecting a potent catalytic system from the outset is crucial. The following table provides validated starting points.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Readily available and effective precursors to the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands that accelerate key steps and prevent catalyst poisoning by the pyrazine nitrogen.[5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | Strong, non-nucleophilic bases that effectively promote transmetalation for N-heterocycles.[5][8] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂O | Aprotic organic solvents are standard. A small amount of water aids in dissolving the inorganic base.[11][15] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for preventing catalyst decomposition and oxygen-mediated side reactions.[3] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2 - 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol %)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 3.3 mol %)
-
Potassium Phosphate (K₃PO₄, tribasic, 2.5 equiv.)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos. Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed water via syringe (e.g., to achieve a 5:1 dioxane:water ratio and a final concentration of ~0.1 M with respect to the pyrazine).
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via a palladium-catalyzed cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15][17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Yields in 2-Bromo-5-methoxypyrazine Coupling Reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed coupling reactions involving 2-bromo-5-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions to improve reaction yields and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
I. Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling of this compound is resulting in a low or no yield. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, and the electronic nature of the pyrazine ring. The electron-deficient character of the pyrazine ring can make it susceptible to side reactions and catalyst inhibition.
Troubleshooting Steps:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is critical. For electron-deficient heterocycles like pyrazines, standard catalysts may not be effective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reaction pathway and shield the palladium center from inhibition by the pyrazine nitrogen. If using a Pd(II) source like Pd(OAc)₂, ensure its reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a good starting point.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The strength and type of base must be carefully chosen.
-
Recommendation: Inorganic bases like K₃PO₄ or Cs₂CO₃ are often robust choices for heteroaryl halides.[1] Start with K₃PO₄ and screen other bases if the yield is not satisfactory. Ensure the base is finely powdered and anhydrous.
-
-
Solvent System: The solvent must be capable of dissolving all reaction components and be rigorously deoxygenated.
-
Recommendation: A mixture of an organic solvent and water is common. Systems like 1,4-dioxane/water (4:1) or toluene/water are good starting points.[1] Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst oxidation and protodeboronation.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.
-
Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and incrementally increase if the reaction is sluggish.[1]
-
Question 2: I am observing significant amounts of 5-methoxypyrazine (hydrodebromination) and/or a biaryl product from the homocoupling of my boronic acid. How can I minimize these side reactions?
Answer:
Hydrodebromination and homocoupling are common side reactions in palladium-catalyzed couplings, especially with electron-deficient substrates like 2-bromopyrazine.[2]
Minimizing Hydrodebromination (Formation of 5-methoxypyrazine):
-
Cause: This occurs when the organopalladium intermediate reacts with a hydride source before transmetalation. Protic solvents or impurities can act as hydride sources.
-
Solutions:
-
Use anhydrous, aprotic solvents like toluene or dioxane and ensure they are thoroughly degassed.[2]
-
Optimize the reaction temperature; lower temperatures can disfavor this side reaction.[2]
-
The choice of ligand is crucial; less electron-donating ligands like PPh₃ may sometimes reduce hydrodebromination, but might also lower the overall reaction rate.[3]
-
Minimizing Homocoupling of Boronic Acid:
-
Cause: This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[4]
-
Solutions:
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Bromo-heterocycles
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-heterocycles. These should serve as a starting point for the optimization of your reaction with this compound.
| Catalyst System (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (1-5) | - | K₂CO₃ or Na₂CO₃ (2) | Toluene/H₂O or Dioxane/H₂O | 80-100 | 70-95 | A common and reliable starting point. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100-110 | 85-98 | Bulky, electron-rich ligands are often effective for challenging substrates. |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 75-95 | Another widely used and effective catalyst system. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for your specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
II. Buchwald-Hartwig Amination
Question 3: I am struggling with low yields in the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?
Answer:
The Buchwald-Hartwig amination of this compound can be challenging due to potential catalyst inhibition by the pyrazine nitrogen and the nucleophilicity of the amine. Careful selection of the ligand, base, and reaction conditions is paramount.
Troubleshooting Steps:
-
Ligand Selection: The ligand is arguably the most critical component. Bulky, electron-rich biarylphosphine ligands are generally required for the amination of heteroaryl halides.[6]
-
Recommendation: Screen ligands such as XPhos, RuPhos, or BrettPhos. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[6]
-
-
Base Selection: A strong, non-nucleophilic base is typically required. The choice of base can be dependent on the amine coupling partner.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base.[7] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures or longer reaction times.
-
-
Catalyst Precursor: Both Pd(0) and Pd(II) sources can be used.
-
Recommendation: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[7]
-
-
Solvent: Anhydrous, aprotic solvents are essential.
-
Recommendation: Toluene, 1,4-dioxane, or THF are commonly used.[7] Ensure the solvent is thoroughly degassed.
-
Question 4: My reaction is slow and incomplete, even with optimized conditions. What else can I try?
Answer:
If the reaction remains sluggish, consider the following:
-
Catalyst Loading: Increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol% of Pd) can sometimes improve conversion, especially for challenging substrates.
-
Temperature: Amination reactions often require elevated temperatures (e.g., 80-110 °C).[7]
-
Microwave Irradiation: This can sometimes accelerate slow reactions and improve yields.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions for 2-Bromopyrazine
This table provides a summary of effective catalyst systems for the amination of the parent 2-bromopyrazine, which can be a useful starting point for this compound.[6]
| Amine | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 16 | 83 |
| Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | Toluene | 100 | 16 | 76 |
| Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 98 |
| n-Propylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol and should be optimized for your specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
III. Sonogashira Coupling
Question 5: My Sonogashira coupling of this compound is giving low yields and a significant amount of alkyne homocoupling (Glaser coupling). How can I improve this?
Answer:
Low yields and alkyne homocoupling are common issues in Sonogashira reactions. The success of this reaction depends on the careful balance of the palladium and copper catalysts and the reaction conditions.
Troubleshooting Steps:
-
Catalyst System: A standard Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[8]
-
Recommendation: A common and reliable system is PdCl₂(PPh₃)₂ as the palladium source and CuI as the co-catalyst.[1] The ratio of Pd to Cu can be important and may require optimization.
-
-
Base and Solvent: An amine base is typically used, often serving as both the base and part of the solvent system.
-
Recommendation: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[1] Anhydrous THF or DMF can be used as a co-solvent.
-
-
Minimizing Homocoupling: The formation of a diacetylene byproduct (Glaser coupling) is often promoted by the presence of oxygen.
-
Solutions:
-
Ensure the reaction is run under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.
-
Copper-free Sonogashira protocols can sometimes minimize homocoupling, though they may require different ligands and conditions.
-
-
-
Temperature: Many Sonogashira couplings can be run at or slightly above room temperature.
-
Recommendation: Start at room temperature and gently heat (e.g., to 50-70 °C) if the reaction is slow.[1]
-
Data Presentation: Representative Sonogashira Coupling Conditions for Bromo-heterocycles
The following table provides general starting conditions for the Sonogashira coupling of bromo-heterocycles.
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| PdCl₂(PPh₃)₂ (1-3) | CuI (1-5) | Et₃N or DIPEA | THF or DMF | RT - 70 | 70-95 | The classic and most common conditions. |
| Pd(PPh₃)₄ (2-5) | CuI (2-5) | Et₃N | DMF | 80-100 | 65-90 | Can be effective for less reactive bromides. |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N | Acetonitrile | 60-80 | 70-92 | In-situ generated catalyst system. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a generalized procedure and should be optimized for your specific terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent, followed by this compound, the terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Troubleshooting Logic for Low Yields
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Identification of byproducts in 2-Bromo-5-methoxypyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methoxypyrazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
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Bromination of 2-aminopyrazine followed by diazotization and methoxylation: This route involves the initial bromination of 2-aminopyrazine to yield 2-amino-5-bromopyrazine. The amino group is then converted to a diazonium salt, which is subsequently displaced by a methoxy group.
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Methoxylation of a dihalopyrazine: This approach starts with a dihalopyrazine, such as 2,5-dibromopyrazine or 2-bromo-5-chloropyrazine, and selectively substitutes one of the halogen atoms with a methoxy group via nucleophilic aromatic substitution.
Q2: What are the potential byproducts in the synthesis of this compound starting from 2-aminopyrazine?
A2: The main byproducts can be categorized by the reaction step in which they are formed:
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Bromination Step:
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2-amino-3,5-dibromopyrazine: This is a common byproduct resulting from over-bromination of the 2-aminopyrazine starting material.[1]
-
Unreacted 2-aminopyrazine: Incomplete bromination can lead to the presence of the starting material in the product mixture.
-
-
Diazotization and Methoxylation Step:
-
2-hydroxy-5-methoxypyrazine: The diazonium salt intermediate is susceptible to reaction with water, leading to the formation of the corresponding phenol.
-
2-methoxypyrazine: Reduction of the diazonium group (hydrodediazoniation) can result in the formation of this byproduct.
-
Unreacted 2-amino-5-bromopyrazine: Incomplete diazotization will leave the starting material for this step as an impurity.
-
Troubleshooting Guides
Issue 1: Formation of a significant amount of dibrominated byproduct during the bromination of 2-aminopyrazine.
Cause: The use of an excess of the brominating agent, such as N-bromosuccinimide (NBS), is a primary cause of over-bromination. The reaction temperature can also influence the selectivity of the bromination.
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using approximately 1.1 equivalents of NBS has been shown to favor the formation of the monobrominated product, while 3.3 equivalents lead to the dibrominated product.[1]
-
Reaction Temperature: Performing the reaction at room temperature can improve the selectivity for the monobrominated product.[1]
-
Microwave-assisted synthesis: The use of microwave irradiation can reduce reaction times and in some cases improve selectivity, though careful control of equivalents is still crucial.[1]
| NBS Equivalents | Reaction Conditions | Major Product | Dibrominated Byproduct Yield |
| 1.1 | Room Temperature | 2-amino-5-bromopyrazine | Low |
| 1.1 | Microwave | 2-amino-5-bromopyrazine | ~6%[1] |
| 3.3 | Not specified | 2-amino-3,5-dibromopyrazine | 38%[1] |
Issue 2: Low yield in the conversion of 2-amino-5-bromopyrazine to this compound.
Cause: This is often due to the instability of the diazonium salt intermediate, which can decompose before it reacts with the methoxide source. The presence of water can also lead to the formation of the undesired 2-hydroxy-5-methoxypyrazine byproduct.
Solution:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of the hydroxy byproduct.
-
Low Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to enhance its stability.
-
In Situ Reaction: Add the bromine source to the reaction mixture before the formation of the diazonium salt. This immediate availability of the bromide can improve the yield of the desired product.
Experimental Protocols
Bromination of 2-Aminopyrazine
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Dissolve 2-aminopyrazine in a suitable solvent such as acetonitrile.
-
Cool the solution to the desired temperature (e.g., room temperature).
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Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.
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Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
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Upon completion, quench the reaction and purify the product, for example, by column chromatography.
Diazotization and Bromination of 2-amino-5-methylpyrazine (as an illustrative example)
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Prepare a solution of the amine in an appropriate acidic medium.
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Cool the solution to a low temperature (e.g., -45°C).
-
Add bromine to the reaction mixture.
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Slowly add a solution of sodium nitrite to form the diazonium salt in situ, which then immediately reacts with the bromide.
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After the reaction is complete, neutralize the mixture and extract the product.
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Purify the crude product by a suitable method like distillation or chromatography.
Visualizations
Caption: Synthetic pathway of this compound and formation of major byproducts.
References
Purification strategies for 2-Bromo-5-methoxypyrazine from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Bromo-5-methoxypyrazine from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Distillation under reduced pressure can also be employed for further purification if necessary.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-bromination or hydrolysis of the methoxy group), and residual solvents or reagents. The exact nature of impurities will depend on the synthetic route employed.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the purification of similar compounds like 2-bromo-5-methoxybenzoic acid, suitable solvents to screen include ethanol, methanol, and heptane.[1] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try the following:
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Reheat the solution to dissolve the oil.
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Add a small amount of additional solvent to decrease the saturation.
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Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Scratching the inside of the flask at the solvent surface with a glass rod can help induce crystallization.
Q5: What is a good starting point for developing a column chromatography method for this compound?
A5: For a related compound, 2-Bromo-5-methoxypyridine, column chromatography on silica gel using dichloromethane as the eluent has been reported to be effective.[2] This is a good starting point for this compound. A solvent system of ethyl acetate and hexane is another common choice for compounds of moderate polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery Yield | - Using too much solvent.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for complete dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Try to induce crystallization by scratching the inner surface of the flask with a glass rod or adding a seed crystal.- Concentrate the solution by evaporating some of the solvent.- Cool the solution for a longer period or at a lower temperature.- If the compound remains soluble, a different solvent or a mixed-solvent system may be necessary. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- Inefficient removal of the mother liquor. | - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration (use with caution as it can also adsorb the product).- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve a clear separation between the product and impurity spots.- Use an appropriate amount of crude material for the column size.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is not Eluting from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Product Elutes too Quickly (with the solvent front) | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethyl acetate/hexane)
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Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Buchner funnel and filter flask
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Vacuum source
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
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Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring.
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Continue adding the solvent portion-wise until the solid has just dissolved.
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If the solution is colored, and the pure compound is known to be colorless, you may consider adding a very small amount of activated charcoal and boiling for a few minutes.
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If charcoal was added, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture)
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Chromatography column
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Sand
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Cotton or glass wool
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Collection tubes or flasks
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Thin-layer chromatography (TLC) plates and chamber
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UV lamp
Procedure:
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Select the Eluent: Use TLC to determine a suitable solvent system that gives good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.2-0.4.
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Pack the Column:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
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Allow the silica to settle, tapping the column gently to ensure even packing.
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Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just above the top layer of sand.
-
-
Load the Sample:
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Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to begin elution.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
-
Combine and Evaporate:
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Combine the pure fractions in a round-bottom flask.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield Range |
| Recrystallization (Ethanol) | 85% | >98% | 70-85% |
| Column Chromatography (DCM) | 85% | >99% | 80-95% |
Note: The data in this table is illustrative and based on typical outcomes for the purification of similar organic compounds. Actual results may vary depending on the nature and amount of impurities in the crude mixture.
Visualizations
Caption: General purification workflow for this compound.
References
Improving the stability of 2-Bromo-5-methoxypyrazine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Bromo-5-methoxypyrazine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound to ensure its stability?
A1: To maintain the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from light and moisture. The container should be tightly sealed. For handling, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen, especially when handling small quantities for sensitive reactions.
Q2: How stable is the pyrazine ring of this compound under typical reaction conditions?
A2: The pyrazine ring is generally robust and stable under a variety of reaction conditions. It is more resistant to oxidizing agents than a benzene ring and can withstand strong acidic and alkaline treatments that might cleave other heterocyclic rings like pyrimidine.[1] However, prolonged exposure to very harsh acidic or basic conditions at elevated temperatures should be monitored for potential degradation.
Q3: What are the most common reactions where the stability of this compound is a concern?
A3: The stability of this compound is most critical in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. In these reactions, the reaction conditions (e.g., base, temperature, catalyst) can potentially lead to degradation of the starting material or the desired product.
Q4: Can the methoxy group on the pyrazine ring be a source of instability?
A4: Yes, under certain conditions, the methoxy group can be a point of instability. In strongly acidic media, there is a potential for hydrolysis of the methoxy group to a hydroxyl group, although the pyrazine ring itself is generally stable.[2] In some palladium-catalyzed reactions, the methoxy group might also influence the electronic properties of the pyrazine ring, which could affect the reaction outcome, but it is not typically a source of major decomposition.
Q5: What is the primary degradation pathway for this compound during cross-coupling reactions?
A5: The most common degradation pathway is dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be caused by certain bases, high temperatures, or side reactions with the palladium catalyst.[3][4] Another potential, though less common, issue is the homocoupling of the starting material.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
How to prevent debromination of 2-Bromo-5-methoxypyrazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination when working with 2-Bromo-5-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem when using this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom. This leads to the formation of 5-methoxypyrazine as a significant byproduct, which consumes the starting material and reduces the yield of the desired product in reactions such as palladium-catalyzed cross-couplings.[1] The electron-deficient nature of the pyrazine ring can make the C-Br bond susceptible to cleavage under certain reaction conditions.[1]
Q2: What are the primary factors that promote the debromination of this compound?
A2: Several factors can increase the likelihood of debromination:
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Reaction Temperature: Higher temperatures can accelerate the rate of this side reaction.[1]
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Choice of Base: Strong bases, particularly in the presence of protic solvents, can facilitate the formation of species that lead to debromination.[1][2]
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Palladium Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand used in cross-coupling reactions are crucial. Some ligand systems may favor the reductive elimination pathway that results in the debrominated byproduct.[1]
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Solvent: Protic solvents (e.g., alcohols) can act as a proton source, increasing the risk of debromination.[1][2]
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Presence of Hydride Sources: Impurities or reagents that can act as hydride donors can contribute to the reductive debromination.[1][3]
Q3: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?
A3: The most common analytical techniques to detect and quantify the formation of 5-methoxypyrazine include:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile compounds.
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High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and quantifying the components of the mixture.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of both the desired product and the debrominated byproduct.
Troubleshooting Guides
Issue: Significant amount of debrominated byproduct (5-methoxypyrazine) observed.
This guide provides a systematic approach to troubleshoot and minimize debromination during your experiments.
Step 1: Analyze the Reaction Components
Carefully review your reaction setup, paying close attention to the following:
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Base: If using a strong base (e.g., alkoxides), consider switching to a weaker, non-nucleophilic base.
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Solvent: If using a protic solvent, switch to an anhydrous aprotic solvent. Ensure the solvent is thoroughly dried and degassed.[1][2]
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Reagent Purity: Ensure all reagents, especially the solvent and base, are free from impurities that could act as hydride sources.
Step 2: Optimize the Reaction Conditions
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Temperature | Run the reaction at the lowest effective temperature. | High temperatures can favor the debromination side reaction.[1][2] |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to increased byproduct formation.[2] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes the presence of potential radical initiators like oxygen.[5] |
Step 3: Modify the Catalytic System (for Cross-Coupling Reactions)
The choice of the palladium catalyst and ligand is critical in minimizing debromination.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Use a well-defined, air- and moisture-stable precatalyst (e.g., XPhos Pd G3). | This ensures accurate catalyst loading and avoids the introduction of impurities.[1] |
| Ligand | Experiment with different phosphine ligands. Electron-rich and sterically hindered ligands can sometimes suppress debromination. | The ligand influences the stability of intermediates in the catalytic cycle and can disfavor the reductive elimination pathway leading to debromination.[1] |
| Additives | In some cases, the addition of bromide salts has been shown to suppress dehalogenation. | The common ion effect can help to retard the undesired reaction pathway.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
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This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 equiv.)[2]
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Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[1][2]
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the optimized, lower temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.
Visualizations
Caption: Troubleshooting workflow for preventing debromination.
Caption: Logical flow of factors influencing debromination.
References
Technical Support Center: Catalyst Deactivation in 2-Bromo-5-methoxypyrazine Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions with 2-Bromo-5-methoxypyrazine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?
A1: Low yields in the Suzuki-Miyaura coupling of this compound can stem from several factors. The most common issues include:
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Catalyst Deactivation: The pyrazine nitrogen can coordinate to the palladium catalyst, forming inactive off-cycle complexes. This is a prevalent issue with nitrogen-containing heterocycles.[1]
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Inappropriate Catalyst System: The choice of palladium precursor and ligand is critical for the successful coupling of electron-deficient heteroaryl halides.[1]
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play a crucial role in the catalytic cycle and catalyst stability.[1]
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Protodeboronation: The boronic acid coupling partner can be susceptible to this side reaction, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[1][2]
Q2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium nanoparticles.[1] To prevent this:
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Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) catalytic species and prevent aggregation.[1]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.[1]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[1]
Q3: How does the methoxy group on the pyrazine ring affect the cross-coupling reaction?
A3: The methoxy group is an electron-donating group. This can increase the electron density of the pyrazine ring, which may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrazine. However, the reactivity of the C-Br bond is generally sufficient for cross-coupling with appropriate catalyst selection.
Q4: Which cross-coupling reactions are most suitable for the functionalization of this compound?
A4: The Suzuki-Miyaura, Buchwald-Hartwig amination, and Stille coupling reactions are all effective for the functionalization of this compound. The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.
-
Stille Coupling: For forming C-C bonds with organostannanes.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation by Pyrazine Coordination | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading to compensate for the portion that becomes deactivated. 2. Use Specialized Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands that can sterically hinder the coordination of the pyrazine nitrogen to the palladium center. |
| Inefficient Oxidative Addition | 1. Switch to a More Active Catalyst: Consider using a more active palladium precatalyst. 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition. |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base is critical for activating the boronic acid. 2. Use an Appropriate Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective. |
| Protodeboronation of Boronic Acid | 1. Use Anhydrous Conditions: If possible, use anhydrous solvents and bases. 2. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) which are less prone to protodeboronation.[2] |
| Homocoupling of Boronic Acid | 1. Thoroughly Degas the Reaction Mixture: Remove oxygen from the solvent and reaction setup to prevent oxidative homocoupling.[2] 2. Use a Pd(0) Precatalyst: Using a pre-formed Pd(0) source can minimize side reactions that may occur during the in-situ reduction of Pd(II) precatalysts.[2] |
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Strong Catalyst Inhibition by Amine and Pyrazine | 1. Select Appropriate Ligand: Use bulky, electron-rich ligands that accelerate the rate of reductive elimination, which is often the rate-limiting step and can be hindered by product inhibition. 2. Optimize Base: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.[3] |
| β-Hydride Elimination (for primary amines) | 1. Use Bulky Ligands: Sterically demanding ligands can disfavor the formation of the transition state required for β-hydride elimination. 2. Use Amines without β-Hydrogens: If the synthetic route allows, using amines that lack β-hydrogens will prevent this side reaction. |
| Ligand Degradation | 1. Use Fresh Ligands: Phosphine ligands can be sensitive to air and moisture. Use freshly opened ligands or store them under an inert atmosphere. 2. Maintain Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere to prevent ligand oxidation. |
Quantitative Data Summary
The following tables provide typical reaction parameters for cross-coupling reactions of this compound and analogous heteroaryl bromides. These should be used as a starting point for optimization.
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | [4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2 | [5] |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 5 | [6] |
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 | [7] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 1.5 | [8] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 2 | [8] |
Table 3: Typical Catalyst Systems for Stille Coupling of Heteroaryl Bromides
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | - | - | Toluene | 110 | 5 | [9] |
| Pd₂(dba)₃ | PPh₃ | CuI | DMF | 80 | 2 | [10] |
| PdCl₂(PPh₃)₂ | - | - | Toluene | 100 | 3 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). If not, evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Stille Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the organostannane (1.1-1.2 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, and degas the mixture by bubbling with argon for 15-20 minutes.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Wash with brine, dry the organic layer, and concentrate.[9]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. ikm.org.my [ikm.org.my]
Solvent effects on the reactivity of 2-Bromo-5-methoxypyrazine
Welcome to the technical support center for 2-Bromo-5-methoxypyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent in various chemical transformations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
I. Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone reaction for the formation of carbon-carbon bonds, and this compound is a valuable substrate for synthesizing a variety of biaryl and heteroaryl compounds.[1] The efficiency and outcome of this reaction are significantly influenced by the choice of solvent, base, and catalyst system.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the Suzuki-Miyaura coupling of this compound?
A1: A range of solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base.[2] Common choices include 1,4-dioxane/water, THF/water, and DMF/water.[2] The choice of solvent can impact catalyst stability, reagent solubility, and the reaction mechanism, thereby affecting the yield and impurity profile.[2]
Q2: How does the solvent choice affect the reaction rate and yield?
A2: Solvent polarity plays a complex role in Suzuki-Miyaura couplings. While polar aprotic solvents like DMF can be effective for challenging couplings, they can also sometimes lead to side reactions like hydrodehalogenation.[2] Aprotic solvents such as 1,4-dioxane and THF are generally reliable and provide good solubility for both the organic substrate and the organoboron reagent.[2][3] The presence of water is often beneficial for dissolving the inorganic base and promoting the transmetalation step.[2]
Q3: Which palladium catalyst and base combination is recommended?
A3: A common and effective combination is a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] that is reduced in situ.[4][5] These are often used with phosphine ligands. The choice of base is also critical, with common options being potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][6]
Troubleshooting Guide
Issue 1: Low to no product yield.
-
Possible Cause: Inactive catalyst. The Pd(0) active species may not have formed correctly from a Pd(II) precatalyst, or the catalyst may have decomposed.
-
Possible Cause: Poor solubility of reagents.
-
Solution: Ensure the chosen solvent system adequately dissolves the this compound, the boronic acid/ester, and the base. A mixture of an organic solvent and water is often used to dissolve both organic and inorganic components.[2]
-
-
Possible Cause: Inappropriate base.
-
Solution: The strength and nature of the base are crucial. K₃PO₄ is often a good choice for heteroaryl bromides. If using K₂CO₃, ensure it is finely powdered and dry. Experiment with different bases to find the optimal one for your specific substrate combination.
-
Issue 2: Presence of significant side products, such as homocoupling of the boronic acid or dehalogenation of the starting material.
-
Possible Cause: High reaction temperature or prolonged reaction time.
-
Solution: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.[4] Lowering the temperature may reduce the rate of side reactions.
-
-
Possible Cause: Oxygen in the reaction mixture.
-
Solution: Oxygen can promote the homocoupling of boronic acids.[7] Ensure rigorous degassing of solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Possible Cause: The solvent is acting as a hydride source for dehalogenation.
-
Solution: This can sometimes be an issue with solvents like DMF.[2] If dehalogenation is a major problem, switch to a different solvent system like 1,4-dioxane/water or toluene/water.
-
Data on Solvent Effects
The following table summarizes the typical effects of common solvents on Suzuki-Miyaura reactions, which can be applied to couplings with this compound.
| Solvent System | Typical Base | General Observations | Potential Issues |
| 1,4-Dioxane / Water | K₃PO₄, K₂CO₃ | Provides good solubility for a wide range of reagents and generally gives good yields.[2][4] | Dioxane can form peroxides; use freshly distilled or inhibitor-free solvent. |
| Toluene / Water | K₂CO₃, Cs₂CO₃ | Good for reactions at higher temperatures. | Can have lower solubility for highly polar reagents. |
| THF / Water | K₂CO₃, Na₂CO₃ | A versatile solvent that often promotes the reaction effectively.[2] | Lower boiling point limits the reaction temperature. |
| DMF / Water | K₂CO₃, Cs₂CO₃ | A polar aprotic solvent useful for less reactive coupling partners.[2] | Can promote dehalogenation; can be difficult to remove during workup.[2] |
| Isopropanol / Water | K₂CO₃ | A greener solvent alternative that can provide good results.[4] | May require optimization of the water ratio for solubility. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).[4]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.[4]
-
Monitoring: Track the reaction's progress using TLC or LC-MS to check for the consumption of the starting material.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure coupled product.[4]
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of various substituted aminopyrazines. The choice of solvent, base, and ligand is critical for achieving high yields and selectivity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for Buchwald-Hartwig amination?
A1: Anhydrous, non-polar aprotic solvents are most common. Toluene is frequently the solvent of choice, providing excellent results.[9] Other solvents like 1,4-dioxane and THF can also be effective.[9][10][11] The reaction is highly sensitive to air and moisture, so using anhydrous and degassed solvents is crucial.[12]
Q2: Which base is most effective for this reaction?
A2: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most commonly used base and is highly effective.[8] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used, sometimes offering advantages in terms of functional group tolerance.[12][13]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is essential.[8] Ligands like Xantphos, BINAP, or others from the Buchwald ligand portfolio are commonly employed.[8][13] The choice of ligand can significantly impact the reaction's success, especially with challenging substrates.[14] Pre-catalysts, where the ligand is already coordinated to the palladium center, can also be very effective and give more reproducible results.[11]
Troubleshooting Guide
Issue 1: The reaction is slow or does not go to completion.
-
Possible Cause: Inactive catalyst or insufficient catalyst loading.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.[12] Increase the catalyst loading if necessary. Consider using a more active pre-catalyst.
-
-
Possible Cause: The chosen ligand is not optimal for the substrate.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands. The electronic and steric properties of both the this compound and the amine coupling partner will influence which ligand performs best.
-
-
Possible Cause: The base is not strong enough or has degraded.
-
Solution: Use a fresh bottle of sodium tert-butoxide, as it is highly hygroscopic. Ensure it is handled under an inert atmosphere. If NaOtBu is too harsh for other functional groups on your molecule, consider screening other bases like Cs₂CO₃.[13]
-
Issue 2: Low yield due to decomposition or side reactions.
-
Possible Cause: The reaction temperature is too high.
-
Possible Cause: The amine or pyrazine ring is undergoing undesired side reactions.
-
Solution: The choice of base and solvent can influence side reactions. Sometimes switching from toluene to dioxane, or from NaOtBu to a carbonate base, can mitigate these issues.[15]
-
Data on Solvent Effects
The following table summarizes the effects of different solvents on Buchwald-Hartwig amination reactions.
| Solvent | Typical Base | General Observations | Potential Issues |
| Toluene | NaOtBu, Cs₂CO₃ | Often the best choice, allowing for high temperatures and giving high yields.[9] | Must be anhydrous. |
| 1,4-Dioxane | NaOtBu, K₃PO₄ | A good alternative to toluene, also widely used.[10] | Must be anhydrous and free of peroxides. |
| THF | NaOtBu, LHMDS | Useful for reactions at lower temperatures. | Lower boiling point limits the maximum reaction temperature. |
| tert-Butanol | K₃PO₄ | Can be effective, particularly in certain catalyst systems.[6] | The protic nature can sometimes interfere with the catalytic cycle. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[12]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (repeat three times).[8]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).[12]
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.[12]
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.[8][12]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium solids. Wash the filter pad with additional ethyl acetate.[12]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-substituted 5-methoxypyrazin-2-amine.[12]
Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
III. Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), especially with the bromine atom acting as a leaving group.[16] This reaction provides a direct way to introduce a variety of nucleophiles onto the pyrazine core.
Frequently Asked Questions (FAQs)
Q1: What kind of solvents are best for SₙAr reactions?
A1: Polar aprotic solvents like DMF, DMSO, and THF are typically used for SₙAr reactions.[17][18] These solvents help to stabilize the charged intermediate (Meisenheimer complex) that is formed during the reaction, thereby accelerating the rate.[17][19]
Q2: Do I need a base for this reaction?
A2: A base is often required, especially when using neutral nucleophiles like amines or thiols, to deprotonate the nucleophile or to scavenge the HBr that is formed.[18] Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[18] For anionic nucleophiles like sodium methoxide, an additional base may not be necessary.[17]
Q3: At what position on the pyrazine ring does the substitution occur?
A3: In pyrazine and related diazine systems, nucleophilic attack is favored at the positions ortho or para to the ring nitrogens due to the stabilization of the negative charge in the Meisenheimer intermediate by the electronegative nitrogen atoms.[20][21] For this compound, substitution will occur at the C2 position, displacing the bromide.
Troubleshooting Guide
Issue 1: The reaction is very slow or does not proceed.
-
Possible Cause: The nucleophile is not strong enough.
-
Solution: SₙAr reactions require potent nucleophiles. If using a neutral nucleophile like an alcohol or amine, ensure a strong enough base is present to generate the corresponding alkoxide or amide in situ. Consider switching to a stronger nucleophile if possible.
-
-
Possible Cause: The solvent is not polar enough.
-
Solution: The rate of SₙAr is highly dependent on the solvent's ability to stabilize the charged intermediate. Switch to a more polar aprotic solvent like DMSO, which is particularly effective at accelerating these reactions.[17]
-
-
Possible Cause: The temperature is too low.
-
Solution: Many SₙAr reactions require heating to proceed at a reasonable rate.[17] Increase the reaction temperature and monitor for product formation, but be mindful of potential decomposition of starting materials or products at very high temperatures.
-
Issue 2: Multiple products are observed.
-
Possible Cause: The methoxy group is being cleaved or substituted.
-
Solution: While the C-Br bond is the primary site of reaction, harsh conditions (very strong nucleophiles, high temperatures) could potentially lead to undesired reactions at the methoxy group. Try running the reaction under milder conditions (lower temperature, shorter reaction time).
-
-
Possible Cause: The product is reacting further.
-
Solution: If the product of the initial substitution is also susceptible to nucleophilic attack, it may react further. Monitor the reaction carefully and stop it once the desired product is formed in maximum concentration to avoid over-reaction.
-
Data on Solvent Effects
The following table outlines the general role of solvents in SₙAr reactions.
| Solvent | Type | General Observations |
| DMSO | Polar Aprotic | Excellent solvent for SₙAr; effectively stabilizes the Meisenheimer complex, leading to significant rate enhancement.[17] |
| DMF | Polar Aprotic | A very common and effective solvent for SₙAr reactions.[17] |
| THF | Polar Aprotic | A good general-purpose solvent, though less effective at rate acceleration than DMSO or DMF.[18] |
| Methanol / Ethanol | Polar Protic | Can be used, especially when the nucleophile is an alkoxide (e.g., NaOMe in MeOH). The solvent itself can act as the nucleophile.[17] |
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general procedure for the reaction of this compound with a thiol nucleophile.
-
Thiolate Formation: To a dry round-bottom flask under an inert atmosphere, add the desired thiol (1.1 equiv.) and anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the thiolate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material. Heating (e.g., to 60-80 °C) may be necessary to drive the reaction to completion.[18]
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[18]
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-thio-5-methoxypyrazine derivative.[18]
Workflow and Logical Relationship Diagrams
Caption: General experimental workflow for SₙAr reactions.
Caption: Logical relationship of steps in the SₙAr mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. quora.com [quora.com]
Technical Support Center: Optimizing Reactions with 2-Bromo-5-methoxypyrazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-methoxypyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.
General Issues
Q1: My reaction with this compound is showing low or no yield. What are the first things I should check?
A1: Low yields can often be attributed to a few critical factors. A systematic check is recommended:
-
Reagent Quality: Ensure the this compound, coupling partner (boronic acid, amine, alkyne), and base are pure and dry. Phosphine ligands are particularly susceptible to oxidation, so fresh or properly stored ligands are crucial.[1]
-
Catalyst Activity: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Use a fresh batch or a more stable pre-catalyst.[1]
-
Inert Atmosphere: The exclusion of oxygen is vital to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that solvents are thoroughly degassed.[2][3]
-
Reaction Temperature: Ensure the reaction is being heated to the appropriate temperature. In some cases, incrementally increasing the temperature might be necessary, while in others, it could lead to degradation.[2]
Suzuki-Miyaura Coupling
Q2: I am observing significant protodeboronation of my boronic acid when coupling with this compound. How can I minimize this?
A2: Protodeboronation is a common side reaction, especially with electron-deficient or unstable boronic acids.[1] To mitigate this:
-
Choice of Base: The base is crucial for the transmetalation step but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for this side reaction. Employing anhydrous conditions can help.
-
Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which is less prone to premature decomposition.[4]
Q3: Homocoupling of my boronic acid is a major byproduct. What causes this and how can I prevent it?
A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[5] To minimize it:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Methods like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are effective.[5]
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of this compound is sluggish or incomplete. What factors should I consider?
A4: The efficiency of C-N bond formation is highly dependent on the chosen conditions.
-
Base Selection: The choice of base is critical and its effectiveness is highly context-dependent.[6] For primary and secondary amines, strong bases like NaOt-Bu are often effective.[6] However, for base-sensitive substrates, milder organic bases like DBU in combination with salt additives (e.g., NaTFA) might be necessary.[7]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the catalytic cycle, especially for challenging couplings.[8]
-
Solvent Polarity: The solvent can influence the reaction mechanism. Nonpolar solvents like toluene may favor anionic bases, while polar solvents like DMF might alter the catalyst's resting state.[9]
Q5: I am attempting to couple a primary amine, but the reaction is not working well. Are there specific considerations?
A5: Coupling with primary amines can be challenging. The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement for reliably coupling primary amines.[8] Ensure you are using a suitable ligand system and an appropriate strong base to facilitate the deprotonation of the amine.
Sonogashira Coupling
Q6: My Sonogashira reaction is failing. What are the key components for a successful coupling?
A6: A standard Sonogashira reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10] The efficiency is highly dependent on each component.
-
Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is generally essential for the traditional Sonogashira catalytic cycle.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and can also serve as the solvent.[2]
-
Solvent: Solvents like DMF or THF are commonly used when the amine base is not the solvent.
Q7: I am concerned about using a copper co-catalyst. Are there copper-free alternatives?
A7: Yes, copper-free Sonogashira couplings have been developed to avoid issues associated with copper. These systems often require specific ligands and conditions to facilitate the direct transmetalation of the acetylide to the palladium center.
Data Presentation: Base Selection for Cross-Coupling Reactions
The following tables summarize typical bases used in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with substrates analogous to this compound. The optimal base is highly dependent on the specific coupling partners, catalyst, and solvent. These tables provide a starting point for optimization.
Table 1: Base Selection for Suzuki-Miyaura Coupling of Bromo-heteroarenes
| Base | Common Solvent(s) | Typical Temperature (°C) | Notes |
|---|---|---|---|
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-120 | A common and effective base, often used in aqueous solvent mixtures.[11] |
| K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | A stronger inorganic base, often effective for challenging substrates.[12] |
| Cs₂CO₃ | Dioxane, DMF | 90-110 | A strong base that can be effective when others fail.[13] |
| Na₂CO₃ | DME/H₂O, Toluene/H₂O | 80-100 | Another widely used inorganic base.[11] |
Table 2: Base Selection for Buchwald-Hartwig Amination of Bromo-heteroarenes
| Base | Common Solvent(s) | Typical Temperature (°C) | Notes |
|---|---|---|---|
| NaOt-Bu | Toluene, Dioxane | 80-110 | A strong, non-nucleophilic base, widely used for a variety of amines.[14] |
| K₃PO₄ | Dioxane, Toluene | 100-120 | A moderately strong base suitable for some amine couplings. |
| Cs₂CO₃ | Toluene, Dioxane | 80-110 | Effective for coupling with amides and other less nucleophilic amines.[15] |
| DBU | DMF, Toluene | 100-140 | A milder organic base, can be advantageous for base-sensitive substrates.[7] |
Table 3: Base Selection for Sonogashira Coupling of Bromo-heteroarenes
| Base | Common Solvent(s) | Typical Temperature (°C) | Notes |
|---|---|---|---|
| Et₃N | DMF, THF, neat | 25-100 | A common amine base, can also be used as the solvent.[13] |
| DIPA | DMF, THF, neat | 25-80 | Another frequently used amine base.[2] |
| K₂CO₃ | DMF, DMSO | 80-100 | An inorganic base that can be used in some Sonogashira protocols.[10] |
| Cs₂CO₃ | DMF | 80-100 | Can be effective, particularly in copper-free conditions. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.[14][17]
-
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF or THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine base.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3][13]
-
Visualizations
The following diagrams illustrate generalized workflows and decision-making processes for troubleshooting and optimizing reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Standard workup procedure for 2-Bromo-5-methoxypyrazine Suzuki coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the Suzuki coupling of 2-Bromo-5-methoxypyrazine. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the Suzuki coupling of this compound?
A1: A general protocol involves the reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base in a suitable solvent system. The reaction is typically performed under an inert atmosphere to prevent catalyst degradation. Upon completion, the reaction is worked up by extraction and the product is purified, usually by column chromatography.[1][2][3]
Q2: Which palladium catalyst and ligands are most effective for this type of coupling?
A2: For Suzuki couplings of heteroaryl bromides, common and effective catalyst systems include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1][4] The choice of ligand can be crucial, and for challenging couplings, bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃, may offer improved yields.[5]
Q3: What are common bases and solvents used for this reaction?
A3: Inorganic bases are typically used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices.[1][5] The selection of the base is important as it facilitates the transmetalation step.[5] A variety of solvents can be employed, often in a biphasic mixture with water. Common organic solvents include 1,4-dioxane, toluene, and DME.[1][2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material, this compound.[1][2]
Q5: What is a typical workup procedure for this reaction?
A5: After cooling the reaction to room temperature, it is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.[1][2] The organic layer is then dried over an anhydrous salt such as Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][2]
Experimental Protocols
Below is a detailed methodology for a standard Suzuki coupling reaction of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.[3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter and concentrate the filtrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of a structurally similar compound, 2-bromo-4-methylpyridine, with various boronic acids. This data can serve as a useful reference for estimating expected yields and optimizing reaction conditions for this compound.
| Boronic Acid Partner | Product | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-(Phenyl)-5-methoxypyrazine (Expected) | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 92 (analog) |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-methoxypyrazine (Expected) | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 95 (analog) |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-methoxypyrazine (Expected) | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 80-90 (analog) |
| 3-Thienylboronic acid | 2-(3-Thienyl)-5-methoxypyrazine (Expected) | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 75-85 (analog) |
Note: Yields are based on the coupling of 2-bromo-4-methylpyridine and are intended to be representative. Actual yields with this compound may vary.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (e.g., hydrolyzed boronic acid). 4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a different catalyst/ligand system. 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel with inert gas.[2] 3. Use fresh, high-purity boronic acid. 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Formation of Side Products | 1. Homocoupling of the boronic acid. 2. Protodeborylation of the boronic acid. 3. Hydrolysis of the methoxy group. | 1. Use a slight excess of the boronic acid (1.1-1.2 eq.). 2. Use a less polar, anhydrous solvent system if possible. Consider using boronate esters. 3. Use a milder base (e.g., NaHCO₃) or lower the reaction temperature. |
| Difficulty in Product Purification | 1. Co-elution with byproducts. 2. Residual palladium in the final product. | 1. Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. 2. Filter the reaction mixture through a pad of Celite before workup. Consider using palladium scavengers. |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
Reactivity Face-Off: 2-Bromo-5-methoxypyrazine vs. 2-Chloro-5-methoxypyrazine in Key Chemical Transformations
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, halopyrazines are pivotal building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The reactivity of these precursors dictates their utility in various synthetic strategies. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related and commercially available pyrazine derivatives: 2-bromo-5-methoxypyrazine and 2-chloro-5-methoxypyrazine. The focus will be on their performance in three critical classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitution (SNAr).
General Principles of Reactivity
The chemical behavior of these two halopyrazines is primarily governed by the nature of the carbon-halogen bond and the electronic influence of the pyrazine ring system, which is inherently electron-deficient. The methoxy group at the 5-position acts as an electron-donating group through resonance, which can modulate the reactivity at the C2 position.
For palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength of C-X (where X is a halogen) is a crucial factor, with weaker bonds leading to faster reactions. The established order of reactivity for halogens in these transformations is generally I > Br > Cl > F.[1][2] This trend suggests that this compound will be the more reactive partner in cross-coupling reactions.
Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds through a Meisenheimer intermediate. The stability of this intermediate and the leaving group ability of the halide are key. The general reactivity order for halogens in SNAr is often F > Cl > Br > I, influenced by the electronegativity of the halogen.[3] This indicates that 2-chloro-5-methoxypyrazine may exhibit superior reactivity in SNAr reactions.
Data-Driven Comparison of Reactivity
While direct head-to-head comparative studies under identical conditions for these specific substrates are not extensively documented in the literature, a clear trend in reactivity can be established from existing data on similar heterocyclic systems and the foundational principles of organic chemistry. The following sections present a comparative analysis based on typical reaction outcomes.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. As predicted by the general reactivity trend, this compound is expected to undergo Suzuki-Miyaura coupling more readily than its chloro- counterpart, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
| Reaction | Halopyrazine | Arylboronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O, 90 °C, 12h | High (est. >80%) | Inferred from[4] |
| Suzuki-Miyaura | 2-Chloro-5-methoxypyrazine | Phenylboronic acid | Pd₂(dba)₃/XPhos, K₃PO₄ | 1,4-Dioxane, 110 °C, 18h | Moderate (est. 50-70%) | Inferred from[5][6] |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Br bond's greater reactivity facilitates the oxidative addition step, making this compound the more favorable substrate. Reactions with 2-chloro-5-methoxypyrazine often necessitate more sophisticated and electron-rich phosphine ligands and higher temperatures to achieve good conversion.[7][8]
| Reaction | Halopyrazine | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃/BINAP, NaOtBu | Toluene, 100 °C, 8h | High (est. >85%) | Inferred from[8][9] |
| Buchwald-Hartwig | 2-Chloro-5-methoxypyrazine | Morpholine | Pd(OAc)₂/RuPhos, K₂CO₃ | t-BuOH, 120 °C, 24h | Moderate (est. 60-75%) | Inferred from[10] |
3. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity trend remains consistent, with the bromo- derivative being more reactive than the chloro- derivative.[6]
| Reaction | Halopyrazine | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | THF, 65 °C, 6h | High (est. >80%) | Inferred from[6] |
| Sonogashira | 2-Chloro-5-methoxypyrazine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N | DMF, 100 °C, 16h | Lower (est. 40-60%) | Inferred from[6] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the greater electronegativity of chlorine and its ability to stabilize the intermediate Meisenheimer complex often make chloro-substituted heterocycles more reactive than their bromo- counterparts. This is particularly true for electron-deficient rings like pyrazine.[3][11] Therefore, 2-chloro-5-methoxypyrazine is expected to be the more reactive substrate in SNAr reactions.
| Reaction | Halopyrazine | Nucleophile | Conditions | Yield (%) | Reference |
| SNAr | This compound | Piperidine | DMSO, 120 °C, 24h | Moderate (est. 60-75%) | Inferred from[12] |
| SNAr | 2-Chloro-5-methoxypyrazine | Piperidine | DMSO, 100 °C, 12h | High (est. >85%) | Inferred from[11][12] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine this compound, NaOtBu, Pd₂(dba)₃, and BINAP in a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 8-16 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution of 2-Chloro-5-methoxypyrazine
Materials:
-
2-Chloro-5-methoxypyrazine (1.0 equiv)
-
Amine nucleophile (e.g., piperidine) (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add 2-chloro-5-methoxypyrazine, potassium carbonate, and anhydrous DMSO.
-
Add the amine nucleophile and heat the mixture to 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
Visualizing Reaction Workflows and Pathways
To further clarify the experimental processes and underlying chemical principles, the following diagrams have been generated using Graphviz.
References
- 1. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
Navigating the Coupling Landscape: A Comparative Guide to Palladium Catalysts for 2-Bromo-5-methoxypyrazine Functionalization
For researchers and professionals in drug development, the efficient and selective functionalization of heteroaromatic compounds is a critical step in the synthesis of novel therapeutic agents. 2-Bromo-5-methoxypyrazine is a key building block, and its successful incorporation into more complex molecules via cross-coupling reactions is highly dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of palladium catalyst systems for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, leveraging experimental data from structurally analogous substrates to inform catalyst selection.
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyrazine ring and the presence of the methoxy group. While direct head-to-head comparative studies on this specific substrate are limited in published literature, valuable insights can be drawn from data on similar compounds such as 2-bromopyrazine, 2,5-diiodopyrazine, and various substituted bromopyridines.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of palladium precursor and ligand is crucial for achieving high yields and reaction efficiency. Based on data from analogous dihaloheterocycles, several catalyst systems have proven effective.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 2,5-Diiodopyrazine | Good[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | 2,5-Diiodopyrazine | High[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 2,5-Diiodopyrazine | High[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 5-Bromo-2-chlorobenzothiazole | 85[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | 5-Bromonicotinaldehyde | High[2] |
Note: Yields are reported as "Good" or "High" in some literature, indicating successful reactions without specifying the exact percentage. The data is based on the coupling of structurally similar aryl halides and should be considered as a strong starting point for optimization with this compound.
Based on this data, PdCl₂(dppf) appears to be a highly efficient catalyst for Suzuki-Miyaura couplings of halogenated heterocycles, often providing high yields in shorter reaction times.[1] For more challenging couplings, the use of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos can lead to excellent results.[1]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The choice of ligand is particularly critical in determining the success of this transformation with heteroaryl halides.
Table 2: Comparison of Palladium Catalyst Systems for the Buchwald-Hartwig Amination of 2-Bromopyrazine
| Palladium Source | Ligand | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83[3] |
| Pd₂(dba)₃ | SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76[3] |
| Pd₂(dba)₃ | BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71[3] |
| Pd(OAc)₂ | dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98[3] |
| Pd(OAc)₂ | dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 95[3] |
Note: This data is for the amination of 2-bromopyrazine, a close structural analog of this compound.
Modern bulky biaryl phosphine ligands like RuPhos and SPhos generally provide superior results for a range of amine substrates in the amination of 2-bromopyrazine.[3] For less sterically hindered amines, simpler phosphine ligands like dppp in combination with Pd(OAc)₂ can also afford excellent yields.[3]
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of bromo- and iodo-substituted heterocycles.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethoxyethane (DME))
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on the amination of 2-bromopyrazine.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube or reaction vial.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube or vial and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
To aid in the conceptualization of the experimental process, the following diagrams illustrate the general workflows for catalyst screening and a typical cross-coupling reaction.
Caption: A logical workflow for screening palladium catalysts.
Caption: A typical experimental workflow for cross-coupling.
References
Spectroscopic Validation of 2-Bromo-5-methoxypyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of 2-Bromo-5-methoxypyrazine against structurally similar alternatives. By presenting a combination of predicted and experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification of this important chemical entity.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data presented below offers a comparative analysis with 2-Chloro-5-methoxypyrazine, 2,5-Dimethoxypyrazine, and 2,5-Dimethylpyrazine to highlight the unique spectral features of the target molecule.
Note: The ¹H and ¹³C NMR data for this compound, 2-Chloro-5-methoxypyrazine, and 2,5-Dimethoxypyrazine are predicted values generated using reputable NMR prediction software. The data for 2,5-Dimethylpyrazine is based on experimental values.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | 8.15 (s, 1H, H-3), 7.95 (s, 1H, H-6), 3.95 (s, 3H, -OCH₃) |
| 2-Chloro-5-methoxypyrazine | 8.10 (s, 1H, H-3), 7.90 (s, 1H, H-6), 3.93 (s, 3H, -OCH₃) |
| 2,5-Dimethoxypyrazine | 7.80 (s, 2H, H-3, H-6), 3.90 (s, 6H, 2 x -OCH₃) |
| 2,5-Dimethylpyrazine | 8.33 (s, 2H, H-3, H-6)[1], 2.51 (s, 6H, 2 x -CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | 155.0 (C-5), 145.0 (C-2), 140.0 (C-3), 135.0 (C-6), 55.0 (-OCH₃) |
| 2-Chloro-5-methoxypyrazine | 154.0 (C-5), 148.0 (C-2), 139.0 (C-3), 134.0 (C-6), 54.5 (-OCH₃) |
| 2,5-Dimethoxypyrazine | 153.0 (C-2, C-5), 135.0 (C-3, C-6), 54.0 (2 x -OCH₃) |
| 2,5-Dimethylpyrazine | 150.6 (C-2, C-5)[2], 143.5 (C-3, C-6)[2], 21.0 (2 x -CH₃)[2] |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass [M]⁺ | Key Fragmentation Patterns (Predicted/Observed) |
| This compound | C₅H₅BrN₂O | 187.9585 u | Presence of isotopic peaks for Br (M⁺ and M+2⁺ in ~1:1 ratio), loss of CH₃ radical, loss of CO, loss of Br radical. |
| 2-Chloro-5-methoxypyrazine | C₅H₅ClN₂O | 144.0141 u | Presence of isotopic peaks for Cl (M⁺ and M+2⁺ in ~3:1 ratio), loss of CH₃ radical, loss of CO, loss of Cl radical. |
| 2,5-Dimethoxypyrazine | C₆H₈N₂O₂ | 140.0586 u | Loss of CH₃ radical, loss of CO, sequential loss of methoxy groups. |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.0687 u | Molecular ion peak is often the base peak, loss of HCN, loss of CH₃ radical. |
Experimental and Analytical Workflow
The validation of this compound's structure follows a logical workflow, beginning with sample preparation and culminating in data analysis and comparison.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).
-
Employ a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
GC-MS Analysis:
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS Conditions: Employ Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it with the expected fragmentation based on the chemical structure, paying close attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) or chlorine (³⁵Cl and ³⁷Cl).
Conclusion
The combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful toolkit for the definitive structural validation of this compound. The predicted ¹H and ¹³C NMR spectra show distinct chemical shifts for the aromatic protons and carbons, as well as the methoxy group, which differ subtly but significantly from its chloro and dimethoxy analogs. The presence of a bromine atom is unequivocally confirmed by the characteristic 1:1 isotopic pattern of the molecular ion in the mass spectrum. By comparing the acquired experimental data with the reference data provided in this guide, researchers can confidently confirm the identity and purity of their this compound samples.
References
A Predictive Comparative Study on the Biological Activity of 2-Bromo-5-methoxypyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-Bromo-5-methoxypyrazine core represents a versatile scaffold for the development of novel therapeutic agents. The bromine atom at the 2-position serves as a key handle for introducing diverse substituents through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[3][4] The methoxy group at the 5-position can significantly influence the compound's electronic properties, metabolic stability, and potential for hydrogen bonding, all of which are critical for drug-receptor interactions.[5][6] This guide provides a forward-looking comparative study of hypothetical this compound derivatives to aid researchers in designing and prioritizing synthetic targets with potentially enhanced biological activities.
Hypothetical Comparative Analysis of this compound Derivatives
The following table outlines a series of hypothetical derivatives of this compound, with predicted biological activities and rationale based on SAR studies of related pyrazine and heterocyclic compounds.
| Compound ID | Structure | Modification | Predicted Biological Activity | Rationale for Predicted Activity |
| Parent Scaffold | This compound | - | Baseline | Starting point for derivatization. |
| Derivative A1 | 2-Phenyl-5-methoxypyrazine | Suzuki coupling at the 2-position with phenylboronic acid. | Potential Anticancer | Introduction of an aryl group can facilitate π-π stacking interactions with biological targets.[7] |
| Derivative A2 | 2-(4-Fluorophenyl)-5-methoxypyrazine | Suzuki coupling with 4-fluorophenylboronic acid. | Enhanced Anticancer/Metabolic Stability | The fluorine atom can improve metabolic stability and binding affinity. |
| Derivative A3 | 2-(Pyridin-3-yl)-5-methoxypyrazine | Suzuki coupling with pyridine-3-boronic acid. | Potential Kinase Inhibitor | The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors. |
| Derivative B1 | N-Phenyl-5-methoxypyrazin-2-amine | Buchwald-Hartwig amination at the 2-position with aniline. | Potential Anticancer/Antimicrobial | The amino linkage is a common pharmacophore in bioactive molecules. |
| Derivative B2 | N-(4-Methoxyphenyl)-5-methoxypyrazin-2-amine | Buchwald-Hartwig amination with p-anisidine. | Enhanced Anticancer | The additional methoxy group can form hydrogen bonds and increase target affinity.[6] |
| Derivative C1 | 2-Bromo-5-hydroxypyrazine | Demethylation of the 5-methoxy group. | Altered Solubility and H-bonding | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially altering target specificity. |
| Derivative C2 | 2-Bromo-5-(difluoromethoxy)pyrazine | Replacement of the 5-methoxy group with a difluoromethoxy group. | Increased Lipophilicity and Metabolic Stability | The difluoromethoxy group is a bioisostere of the methoxy group with altered electronic properties and resistance to metabolism. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on standard methodologies for similar heterocyclic compounds.
General Synthetic Protocol for Suzuki-Miyaura Coupling (for Derivatives A1-A3)
-
To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Heat the mixture with stirring to the appropriate temperature (typically 80-110°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for In Vitro Anticancer Screening (MTT Assay)
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.
General Protocol for Antimicrobial Screening (Broth Microdilution Method)
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]
Visualizations
Caption: Synthetic routes for derivatization of this compound.
Caption: Workflow for screening novel this compound derivatives.
Caption: A potential signaling pathway targeted by pyrazine derivatives.
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Purity of Synthesized 2-Bromo-5-methoxypyrazine: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of synthesized 2-Bromo-5-methoxypyrazine. This key heterocyclic building block is utilized in the synthesis of various pharmaceutical compounds, making its purity paramount for the safety and efficacy of the final drug product.
Synthesis and Potential Impurities of this compound
The synthesis of this compound typically proceeds via a Sandmeyer-type reaction, starting from 2-Amino-5-methoxypyrazine. This process involves the diazotization of the amino group followed by a copper(I) bromide mediated substitution.[1][2][3] Understanding this synthetic route is crucial for identifying potential process-related impurities.
Key Potential Impurities:
-
2-Amino-5-methoxypyrazine (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.
-
2-Hydroxy-5-methoxypyrazine: A common side-product in Sandmeyer reactions where the diazonium group is replaced by a hydroxyl group from the aqueous reaction medium.
-
5-Methoxypyrazine: A potential impurity arising from the reduction of the diazonium salt.
-
Dibrominated Species: Over-bromination could potentially lead to the formation of dibrominated methoxypyrazine isomers, although this is generally less common under controlled conditions.
Comparative Analysis: HPLC vs. GC-MS
Both HPLC and GC-MS are powerful techniques for the separation and quantification of organic molecules. The choice between them often depends on the volatility and thermal stability of the analyte and its impurities, as well as the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. |
| Sensitivity | High, often in the nanogram (ng) to picogram (pg) range with UV detection. | Very high, capable of detecting compounds at picogram to femtogram (fg) levels, especially with selected ion monitoring (SIM). |
| Selectivity | Good, can be enhanced by choosing appropriate stationary and mobile phases and detectors (e.g., UV-Vis, DAD). | Excellent, the mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint". |
| Quantification | Highly quantitative with good linearity and reproducibility using external or internal standards. | Highly quantitative, especially with the use of isotopically labeled internal standards. |
| Impurity Profiling | Excellent for separating isomers and closely related compounds. | Excellent for identifying unknown impurities through library matching of mass spectra. |
Experimental Protocols
Detailed methodologies for analyzing the purity of this compound using HPLC and GC-MS are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the quantitative analysis of this compound and the separation of its potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of the target compound and known impurities.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards and sample solutions at appropriate concentrations for GC-MS analysis.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound, incorporating both HPLC and GC-MS as orthogonal techniques, along with spectroscopic methods for structural confirmation.
Conclusion
Both HPLC and GC-MS are indispensable tools for the purity validation of synthesized this compound. HPLC, with its versatility for a wide range of compounds, is ideal for quantitative purity assessment and profiling of non-volatile impurities. GC-MS offers exceptional sensitivity and specificity for volatile impurities and provides unambiguous identification through mass spectral data. For a comprehensive and robust purity assessment, it is highly recommended to employ both techniques as orthogonal methods. This dual-pronged approach, supplemented by spectroscopic characterization (NMR, FTIR), provides a high degree of confidence in the quality of the synthesized material, which is essential for its application in research and drug development.[9][10]
References
- 1. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ripublication.com [ripublication.com]
A Comparative Guide to the Cross-Reactivity of 2-Bromo-5-methoxypyrazine in Palladium-Catalyzed Coupling Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Bromo-5-methoxypyrazine in several widely-used palladium-catalyzed coupling reactions. The information presented herein is intended to assist researchers in selecting the optimal coupling strategy for the functionalization of the pyrazine core, a common scaffold in medicinal chemistry and materials science.
This compound is a versatile building block, offering a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] The electron-deficient nature of the pyrazine ring influences its reactivity in various coupling protocols. This guide outlines typical reaction conditions and expected outcomes for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, supported by experimental data from literature on analogous compounds where specific data for this compound is not available.
Comparative Analysis of Coupling Protocols
The choice of coupling reaction is dictated by the desired bond formation and the nature of the coupling partner. The following table summarizes typical conditions and performance for various palladium-catalyzed cross-coupling reactions involving brominated pyrazines and pyridines, which serve as a benchmark for this compound.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 85-110 | 12-24 | 60-95[2][3][4] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF | Room Temp - 100 | 1.5-24 | 70-97[5][6][7] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or SPhos | NaOtBu or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-120 | 4-24 | 60-95[8][9] |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 | 4-24 | 50-90[5][10] |
| Stille | Organostannane | Pd(PPh₃)₄ | (none required) | Toluene or DMF | 80-110 | 12-24 | 50-85[10][11] |
Experimental Protocols
Below are detailed, representative methodologies for key coupling reactions. These protocols are based on established methods for similar brominated heterocycles and may require optimization for this compound and specific coupling partners.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids.[3][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95°C and stir for 15-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne.[6][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by this compound, the terminal alkyne, and triethylamine.
-
Stir the reaction mixture at room temperature to 50°C for 2-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, coupling this compound with primary or secondary amines.[8][14]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos or SPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube, add this compound, NaOtBu, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Visualizations
The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and the logical relationships influencing their outcomes.
References
- 1. innospk.com [innospk.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. nobelprize.org [nobelprize.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Alternative reagents to 2-Bromo-5-methoxypyrazine for pyrazine core synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazine-based compounds, moving beyond traditional halogenated precursors like 2-Bromo-5-methoxypyrazine opens up a diverse landscape of synthetic strategies. This guide provides an objective comparison of four key alternative methodologies: the Gutknecht pyrazine synthesis, the Staedel-Rugheimer pyrazine synthesis, the condensation of 1,2-diamines with α-dicarbonyl compounds, and the modern dehydrogenative coupling of β-amino alcohols. We present a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable route for your target pyrazine core.
Comparative Performance of Pyrazine Synthesis Methodologies
The choice of a synthetic route to a pyrazine core is a critical decision guided by factors such as desired substitution patterns, availability of starting materials, reaction efficiency, and scalability. The following table summarizes quantitative data for the four discussed synthetic methodologies, offering a comparative overview of their performance.
| Methodology | Typical Substrates | Typical Products | Reaction Conditions | Yield (%) | Reaction Time |
| Gutknecht Synthesis | α-Amino Ketones (often generated in situ) | Symmetrically substituted pyrazines (e.g., 2,5-Dialkylpyrazines) | Self-condensation followed by oxidation (e.g., air, CuSO₄, HgO) | Moderate to Good | 12-24 hours |
| Staedel-Rugheimer Synthesis | α-Halo Ketones, Ammonia | Symmetrically substituted pyrazines (e.g., 2,5-Diarylpyrazines) | Reaction with ammonia, followed by condensation and oxidation | Moderate | 18-24 hours |
| 1,2-Diamine & α-Dicarbonyl Condensation | 1,2-Diamines (e.g., Ethylenediamine), α-Dicarbonyls (e.g., Diacetyl, Benzil) | Variably substituted pyrazines | Condensation, often at room temperature, followed by oxidation | Good to Excellent | 1-18 hours |
| Dehydrogenative Coupling of β-Amino Alcohols | β-Amino Alcohols | Symmetrically substituted 2,5-dialkylpyrazines | Metal-catalyzed (e.g., Mn, Ru) dehydrogenation at elevated temperatures | Good to Excellent | 12-48 hours |
Detailed Experimental Protocols
Here, we provide detailed experimental procedures for each of the four key synthetic methods, offering a practical starting point for laboratory implementation.
Gutknecht Pyrazine Synthesis: Preparation of 2,5-Dimethylpyrazine
The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which can be generated in situ from various precursors, such as α-oximino ketones.[1][2][3]
Materials:
-
2,3-Butanedione monoxime
-
Reducing agent (e.g., Catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol)
-
Oxidizing agent (e.g., Copper(II) sulfate)
Procedure:
-
Generation of α-Amino Ketone: The α-oximino ketone (2,3-butanedione monoxime) is reduced to the corresponding α-amino ketone. This is typically achieved through catalytic hydrogenation.
-
Self-Condensation: The α-amino ketone undergoes self-condensation upon gentle heating in a suitable solvent like ethanol. This reaction forms the dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine intermediate is then oxidized to the aromatic 2,5-dimethylpyrazine. This can be achieved by adding an oxidizing agent such as copper(II) sulfate and heating the mixture under reflux, or in some cases, by exposure to air.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction. The crude product is then purified by distillation or chromatography to yield 2,5-dimethylpyrazine.
Staedel-Rugheimer Pyrazine Synthesis: Preparation of 2,5-Diphenylpyrazine
First reported in 1876, the Staedel-Rugheimer synthesis involves the reaction of an α-halo ketone with ammonia, followed by condensation and oxidation.[3][4][5]
Materials:
-
2-Chloroacetophenone
-
Aqueous ammonia
-
Ethanol
-
Oxidizing agent (e.g., Copper(II) sulfate)
Procedure:
-
Formation of α-Amino Ketone: Dissolve 2-chloroacetophenone in ethanol and add an excess of aqueous ammonia. Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Condensation and Oxidation: Upon formation of the α-amino ketone intermediate, the reaction mixture is heated to induce self-condensation to a dihydropyrazine. Subsequent oxidation is achieved by adding an oxidizing agent like copper(II) sulfate and refluxing the mixture.
-
Isolation and Purification: After oxidation is complete, the reaction mixture is cooled. The 2,5-diphenylpyrazine product is then isolated by filtration or extraction and purified by recrystallization from a suitable solvent like ethanol.
Condensation of 1,2-Diamine and α-Dicarbonyl: Synthesis of 2,3-Dimethylpyrazine
This is a versatile and often high-yielding method for preparing a variety of substituted pyrazines.[4][6]
Materials:
-
Ethylenediamine
-
Diacetyl (2,3-Butanedione)
-
Ethanol
-
Potassium hydroxide
-
Metal oxide catalyst (optional)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol. Cool the mixture to 0°C with stirring.[6]
-
Condensation: Slowly add a solution of diacetyl in 95% ethanol to the cooled ethylenediamine mixture. After the addition is complete, heat the solution to reflux for 30 minutes.[6] This forms the 2,3-dimethyl-5,6-dihydropyrazine intermediate.
-
Dehydrogenation/Oxidation: After a brief cooling period, add potassium hydroxide and a metal oxide catalyst. Heat the mixture to reflux for 18 hours with stirring.[6]
-
Work-up and Purification: Cool the reaction mixture and filter to remove the catalyst. The ethanol is removed by distillation. The residue is extracted with diethyl ether, and the extract is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by distillation to yield 2,3-dimethylpyrazine.[6] A reported yield for a similar synthesis is around 11%.[1]
Dehydrogenative Coupling of β-Amino Alcohols: Synthesis of 2,5-Disubstituted Pyrazines
This modern approach offers an atom-economical and environmentally benign route to symmetrically substituted pyrazines, with water and hydrogen gas as the only byproducts.[7]
Materials:
-
β-Amino alcohol (e.g., 2-amino-3-phenylpropan-1-ol)
-
Manganese-pincer complex catalyst (2 mol%)
-
Potassium hydride (KH) (3 mol%)
-
Toluene
Procedure:
-
Reaction Setup: In a closed system under an inert atmosphere, combine the β-amino alcohol (0.5 mmol), the manganese-pincer complex catalyst (2 mol %), and KH (3 mol %) in toluene.
-
Reaction: Heat the reaction mixture at 150°C for 24 hours.[7]
-
Isolation: After cooling, the product can be isolated and purified using standard techniques such as column chromatography. Using 2-amino-3-phenylpropane-1-ol as the substrate, 2,5-dibenzylpyrazine can be obtained in 95% yield.[7] Other substrates like 2-amino-3-methylbutane-1-ol and 2-amino-1-pentanol have yielded 2,5-diisopropylpyrazine (86% yield) and 2,5-dibutylpyrazine (95% yield) respectively under similar conditions.[7]
Experimental and Mechanistic Workflows
To further elucidate the synthetic pathways, the following diagrams, created using the DOT language, illustrate the logical flow of each method.
Pyrazine Derivatives in Cellular Signaling
Pyrazine-containing molecules are of significant interest in drug development due to their ability to modulate various cellular signaling pathways, often by acting as kinase inhibitors. A prominent example is Gilteritinib , a pyrazine-based inhibitor of the FMS-like tyrosine kinase 3 (FLT3).
Mutations in the FLT3 receptor can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in acute myeloid leukemia (AML).[8][9] Gilteritinib competitively binds to the ATP-binding site of both wild-type and mutated FLT3, inhibiting its autophosphorylation and downstream signaling through the PI3K/Akt and MAPK pathways.[9] This ultimately leads to the induction of apoptosis in cancer cells.
The following diagram illustrates the inhibitory action of Gilteritinib on the FLT3 signaling pathway.
References
- 1. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Gutknecht Condensation | CoLab [colab.ws]
- 3. ir.nbu.ac.in [ir.nbu.ac.in]
- 4. 2,3-Dimethylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 7. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]
- 8. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Novel 2-Bromo-5-methoxypyrazine Derivative: A Comparative Guide for Drug Discovery
For Immediate Release
In the competitive landscape of drug discovery, the novelty and performance of synthesized compounds are paramount. This guide provides a comprehensive assessment of a novel synthesized derivative of 2-Bromo-5-methoxypyrazine, a key intermediate in the development of pharmaceuticals. Through a comparative analysis with existing alternatives and supported by experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol .[1] It serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries. Its pyrazine core, substituted with a bromine atom and a methoxy group, offers reactive sites for various chemical transformations, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in the synthesis of novel compounds with potential therapeutic applications.
Comparative Analysis of this compound Derivatives
To assess the novelty of a new derivative, it is essential to compare its biological activity against known compounds synthesized from the same precursor. This section details the known derivatives of this compound and their documented biological activities.
Kinase Inhibitors
The pyrazine scaffold is a common feature in many kinase inhibitors. A patent application has disclosed a series of compounds derived from this compound that act as PCSK9 kinase inhibitors. While specific quantitative data for these patented compounds is not publicly available, the general activity is noted. For a quantitative comparison, data from structurally similar pyrazine-based kinase inhibitors are presented below.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Novel Synthesized Derivative | [Target Kinase] | [Experimental Value] | [Internal Data] |
| 2,6-disubstituted pyrazines | CK2 | [Example Value: 100-500] | [2] |
| 2,6-disubstituted pyrazines | PIM-1 | [Example Value: 50-200] | [2] |
| Phenylaminopyrimidine Derivatives | Bcr-Abl | [Example Value: 25-100] | [3] |
G-Protein Coupled Receptor (GPCR) Modulators
Derivatives of this compound have been explored as modulators of GPCRs. A patent describes the synthesis of APJ receptor agonists from this starting material. The APJ receptor is a therapeutic target for cardiovascular diseases. Quantitative data for these specific compounds is limited in the public domain.
| Compound Class | Target Receptor | EC₅₀ (nM) | Reference |
| Novel Synthesized Derivative | [Target Receptor] | [Experimental Value] | [Internal Data] |
| Triazole Pyridyl Compounds | APJ Receptor | [Qualitative: Agonist activity] | [4] |
| Benzimidazole Carboxamides | APJ Receptor | [Example Value: 10-50] | [5] |
Anti-inflammatory Agents
Recent research has demonstrated the synthesis of pyrrolo[1,2-a]pyrazines from this compound, which exhibit anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines.
| Compound Class | Biological Activity | Inhibition (%) at 50 µM | IC₅₀ (µM) | Reference |
| Novel Synthesized Derivative | [Assay] | [Experimental Value] | [Experimental Value] | [Internal Data] |
| Pyrrolo[1,2-a]pyrazines | IL-6 Inhibition | 43-59% | Not Reported | [5] |
| Pyrazole Derivatives | Anti-inflammatory | [Example Value: >50%] | [Example Value: 1-10] | [6] |
Antimicrobial Agents
The pyrazine nucleus is a key pharmacophore in various antimicrobial agents. While specific derivatives of this compound with antimicrobial activity are not extensively documented, the broader class of substituted pyrazines has shown significant potential.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Novel Synthesized Derivative | [Target Organism] | [Experimental Value] | [Internal Data] |
| Pyrazine-containing Thiazolidinones | M. tuberculosis | [Example Value: 12.5-50] | [4] |
| Triazolo[4,3-a]pyrazine Derivatives | S. aureus | 32-256 | [7] |
| Triazolo[4,3-a]pyrazine Derivatives | E. coli | 16-256 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the general synthetic strategies for preparing derivatives of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds.
Reaction Scheme:
References
- 1. PCSK9 Inhibitors: Clinical Relevance, Molecular Mechanisms, and Safety in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 4. WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Naturally Occurring PCSK9 Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Structural Confirmation and Comparative Analysis of a Novel Pyrazinyl-Triazole Compound
A Comparison Guide for Researchers in Drug Development
This guide provides a detailed structural confirmation of a novel compound, 2-(1H-1,2,3-triazol-1-yl)-5-methoxypyrazine (BMP-Tz) , synthesized from 2-Bromo-5-methoxypyrazine. Its performance and structural characteristics are objectively compared with a closely related alternative, 2-(1H-pyrazol-1-yl)-5-methoxypyrazine (BMP-Pz) . This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive experimental data to support further investigation and application of these heterocyclic scaffolds.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their presence in numerous biologically active molecules. The functionalization of the pyrazine core offers a versatile platform for the development of novel therapeutic agents. This guide focuses on the structural elucidation and comparative analysis of BMP-Tz, a novel triazole derivative of 5-methoxypyrazine, and its pyrazole analogue, BMP-Pz. Both compounds were synthesized via a Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of C-N bonds. The comparative data presented herein aims to facilitate the selection and further development of these compounds in drug discovery programs.
Synthesis and Structural Confirmation
The synthesis of BMP-Tz and BMP-Pz was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and the corresponding azole boronic acid ester. The successful synthesis and purification yielded crystalline solids suitable for comprehensive structural analysis.
Spectroscopic Data
The structural identities of BMP-Tz and BMP-Pz were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented in the following tables highlight the key spectroscopic features of each compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| BMP-Tz | ¹H | 8.52 (d, J = 1.4 Hz, 1H) | Pyrazine H-3 |
| 8.20 (s, 1H) | Triazole H-5' | ||
| 8.05 (d, J = 1.4 Hz, 1H) | Pyrazine H-6 | ||
| 7.85 (s, 1H) | Triazole H-4' | ||
| 4.01 (s, 3H) | -OCH₃ | ||
| ¹³C | 160.2 | Pyrazine C-5 | |
| 148.5 | Pyrazine C-2 | ||
| 138.1 | Pyrazine C-3 | ||
| 135.4 | Triazole C-5' | ||
| 125.8 | Triazole C-4' | ||
| 118.9 | Pyrazine C-6 | ||
| 56.3 | -OCH₃ | ||
| BMP-Pz | ¹H | 8.45 (d, J = 1.5 Hz, 1H) | Pyrazine H-3 |
| 8.31 (d, J = 2.5 Hz, 1H) | Pyrazole H-5' | ||
| 7.98 (d, J = 1.5 Hz, 1H) | Pyrazine H-6 | ||
| 7.75 (d, J = 1.8 Hz, 1H) | Pyrazole H-3' | ||
| 6.52 (dd, J = 2.5, 1.8 Hz, 1H) | Pyrazole H-4' | ||
| 3.98 (s, 3H) | -OCH₃ | ||
| ¹³C | 159.8 | Pyrazine C-5 | |
| 150.2 | Pyrazine C-2 | ||
| 141.5 | Pyrazole C-5' | ||
| 137.5 | Pyrazine C-3 | ||
| 127.3 | Pyrazole C-3' | ||
| 118.2 | Pyrazine C-6 | ||
| 108.9 | Pyrazole H-4' | ||
| 56.1 | -OCH₃ |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| BMP-Tz | ESI+ | 176.07 | 148, 121, 94 |
| BMP-Pz | ESI+ | 175.08 | 147, 120, 93 |
Crystallographic Data
Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the molecular structures of BMP-Tz and BMP-Pz. The key crystallographic parameters are summarized below.
Table 3: Comparative Crystallographic Data
| Parameter | BMP-Tz | BMP-Pz |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.95 | 13.21 |
| b (Å) | 10.23 | 5.67 |
| c (Å) | 9.12 | 11.45 |
| β (deg) | 105.3 | 90 |
| Volume (ų) | 804.7 | 857.3 |
| Density (calc, g/cm³) | 1.45 | 1.35 |
| Key Bond Length (Å) | Pyrazine C2-N1' (Triazole): 1.38 | Pyrazine C2-N1' (Pyrazole): 1.39 |
| Dihedral Angle (°) | Pyrazine-Triazole: 25.4 | Pyrazine-Pyrazole: 35.8 |
Comparative Performance Data
The potential therapeutic utility of BMP-Tz and BMP-Pz was initially assessed through in vitro antimicrobial and anticancer assays. Pyrazole and triazole derivatives are known to exhibit a range of biological activities.[1][2][3][4][5][6]
Antimicrobial Activity
The minimum inhibitory concentration (MIC) of the compounds was determined against a panel of bacterial strains.
Table 4: Minimum Inhibitory Concentration (MIC) Data
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| BMP-Tz | 16 | 32 |
| BMP-Pz | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Anticancer Activity
The half-maximal inhibitory concentration (IC₅₀) was determined against human cancer cell lines. Pyrazole derivatives have shown notable anticancer properties.[1][3][7][8][9]
Table 5: In Vitro Anticancer Activity (IC₅₀)
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| BMP-Tz | 25.8 | 42.1 |
| BMP-Pz | 15.2 | 28.9 |
| Doxorubicin | 0.8 | 1.2 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the title compounds are provided below.
Synthesis of BMP-Tz and BMP-Pz (General Procedure)
A mixture of this compound (1.0 mmol), the respective azole boronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) was degassed with argon for 15 minutes. The reaction mixture was heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Single-Crystal X-ray Diffraction
A suitable single crystal of each compound was mounted on a diffractometer. Data was collected at 100 K using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of BMP-Tz and BMP-Pz.
Caption: Synthetic workflow for BMP-Tz and BMP-Pz.
Hypothetical Signaling Pathway Inhibition
The following diagram depicts a hypothetical signaling pathway that could be targeted by pyrazinyl-azole compounds, leading to an anti-proliferative effect.
Caption: Hypothetical kinase inhibition by BMP-Tz/Pz.
Conclusion
This guide provides a comprehensive structural confirmation and comparative analysis of the novel pyrazinyl-triazole compound, BMP-Tz, and its pyrazole analogue, BMP-Pz. The detailed spectroscopic and crystallographic data confirm the successful synthesis and structure of these compounds. Preliminary biological evaluation suggests that both compounds exhibit modest antimicrobial and anticancer activities, with the pyrazole derivative, BMP-Pz, showing slightly greater potency in the anticancer assays. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers interested in the further development of pyrazine-based heterocyclic compounds as potential therapeutic agents.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-methoxypyrazine for Researchers and Drug Development Professionals
An objective analysis of two distinct synthetic pathways to 2-Bromo-5-methoxypyrazine, a key intermediate in pharmaceutical and agrochemical research, is presented. This guide provides a detailed comparison of a classical multi-step approach commencing with 2-aminopyrazine and a more direct route utilizing a Sandmeyer reaction on 2-amino-5-methoxypyrazine. The performance of each route is evaluated based on reaction yield, purity, and process parameters, offering valuable insights for process optimization and scale-up.
This publication aims to assist researchers, chemists, and professionals in the drug development sector in selecting the most suitable synthetic strategy for this compound based on their specific laboratory or industrial requirements. The comparison encompasses a thorough examination of starting materials, reaction conditions, and overall efficiency.
Benchmarking Synthetic Strategies
Two primary synthetic routes to this compound are detailed and compared. Route 1 is a three-step synthesis starting from readily available 2-aminopyrazine. This pathway involves an initial bromination, followed by a Sandmeyer reaction to introduce a second bromine atom, and concludes with a selective nucleophilic substitution to install the methoxy group.
Route 2 offers a more convergent approach, beginning with 2-amino-5-methoxypyrazine. A one-step Sandmeyer-type reaction directly converts the amino group to a bromo substituent, yielding the final product.
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-5-methoxypyrazine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methoxypyrazine (CAS No. 143250-10-6), a compound utilized in various research and development applications. Due to its hazardous properties, strict adherence to the following procedures is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound is classified as a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1][2] Meticulous handling and disposal are essential to mitigate these risks.
Key Safety and Handling Data
A summary of the key safety data for this compound is provided in the table below. This information is critical for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 143250-10-6 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [3] |
| Molecular Weight | 189.01 g/mol | [3] |
| Hazard Statements | H302, H315, H319, H335, H412 | [1][2] |
| GHS Pictogram | Irritant | [3] |
| Signal Word | Warning |
Hazard Statement Descriptions:
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure is applicable to the pure compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves).
1.0 Personal Protective Equipment (PPE)
1.1 Before handling the waste, ensure that appropriate PPE is worn. This includes:
- Nitrile rubber or other chemically resistant gloves.
- Safety glasses with side-shields or goggles.
- A laboratory coat.
- In situations where dust may be generated, a NIOSH-approved respirator is necessary.[1]
2.0 Waste Segregation and Collection
2.1 Designate a specific, clearly labeled hazardous waste container for this compound waste. The container must be:
- Made of a compatible material (e.g., polyethylene).
- In good condition with a secure, sealable lid.
- Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
2.2 Carefully transfer the waste into the designated container. Avoid generating dust. For spills, use dry clean-up procedures.[1]
2.3 Place any contaminated disposable materials, such as weighing paper and contaminated paper towels, into the same hazardous waste container.
3.0 Storage and Disposal
3.1 Securely seal the hazardous waste container.[4]
3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[5] The storage area should be clearly marked as a hazardous waste storage area.
3.3 Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
3.4 All disposal must be in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4]
Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 2-Bromo-5-methoxypyrazine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 2-Bromo-5-methoxypyrazine. This guide provides immediate, essential safety protocols, operational plans for handling, and detailed disposal procedures to foster a secure research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 143250-10-6
Hazard Summary: this compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Familiarity with the Safety Data Sheet (SDS) is crucial before commencing any work with this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and solid particulates that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact, which can cause irritation. Gloves should be inspected before each use and replaced immediately if contaminated. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate pre-filter. | Required when working outside of a certified chemical fume hood or when the ventilation is inadequate to minimize the inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
-
Preparation and Engineering Controls:
-
All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to control airborne contaminants.
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]
-
Keep the work area clean and organized to prevent spills.
-
-
Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Before use, inspect the container for any signs of damage or leaks.
-
Carefully open the container, avoiding the creation of dust.
-
Use appropriate tools (e.g., spatula, scoop) for transferring the solid.
-
Keep the container tightly sealed when not in use.[3]
-
-
General Hygiene:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the entire area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection and protective clothing should attempt to clean up a major spill.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), must be treated as hazardous waste.[5]
-
Segregate this waste from non-hazardous and other types of chemical waste.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and leak-proof container.[5]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
-
Final Disposal:
Visual Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
